Z-1,3-cis-Achc-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEORMGXUMWZCU-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952616-39-6 | |
| Record name | (+/-)-cis-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Stereochemical Stability and Supramolecular Assembly of 1,3-cis-Aminocyclohexanecarboxylic Acid Derivatives
Executive Summary
The engineering of non-natural amino acids has revolutionized the development of foldamers and self-assembling nanomaterials. Among these building blocks, 1,3-cis-aminocyclohexanecarboxylic acid (cis-3-ACHC), a conformationally constrained
The Stereochemical Landscape of cis-3-ACHC
The structural utility of cis-3-ACHC is rooted in the thermodynamics of the cyclohexane ring. In a 1,3-cis disubstituted cyclohexane system, the molecule can adopt two distinct chair conformations: one where both substituents are equatorial (e,e) and one where both are axial (a,a)[1][2].
The diequatorial (e,e) conformation is thermodynamically favored because it bypasses the severe 1,3-diaxial steric clashes that destabilize the (a,a) state[1]. However, when cis-3-ACHC is incorporated into a constrained peptide backbone, the local dihedral angles (
Conformational equilibrium of cis-1,3-ACHC showing the energy barrier between e,e and a,a states.
Helical Propensity and Foldamer Engineering
The stereochemical configuration of cyclohexane-based amino acids profoundly dictates their secondary structure. trans-2-ACHC (a
Research indicates that homochiral oligomers of cis-ACHC do not typically form stable helical structures when used alone[3]. The inherent flexibility of the
Supramolecular Assembly: Engineering Peptide Nanotubes
The most profound application of cis-3-ACHC lies in the construction of Self-Assembling Peptide Nanotubes (SPNs). When alternating
These flat macrocycles expose their amide backbone vertically, allowing for extended intermolecular hydrogen bonding. This drives hierarchical self-assembly into insoluble SPNs[4][6]. To study the fundamental thermodynamics of this interaction without the complication of runaway polymerization, researchers employ site-selective N-methylation. By N-methylating specific
Hierarchical self-assembly pathway of cis-3-ACHC containing cyclic peptides into nanotubes.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and thermodynamic evaluation of cis-3-ACHC derivatives.
Protocol A: Synthesis and Conformational Trapping of -Cyclic Peptides
Causality Focus: High-dilution macrolactamization is utilized to kinetically favor intramolecular ring closure over intermolecular oligomerization.
-
Linear Precursor Synthesis : Synthesize the linear peptide sequence (alternating L-
-amino acids and Fmoc-cis-3-ACHC-OH) on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS protocols. -
Mild Cleavage : Cleave the linear peptide from the resin using 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour. Validation: This mild condition ensures side-chain protecting groups remain intact.
-
High-Dilution Cyclization : Dissolve the linear precursor in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of
1 mM. Add 3 equivalents of HATU and 6 equivalents of DIPEA. Stir for 24 hours at room temperature. -
N-Methylation (Dimer Trapping) : To arrest assembly at the dimer stage, treat the cyclized peptide with Methyl Iodide (MeI) and Silver Oxide (Ag₂O) in DMF for 48 hours to selectively N-methylate the exposed
-amino acid amides. -
Global Deprotection & Purification : Treat with 95% TFA/2.5% TIS/2.5% H₂O for 2 hours. Purify via RP-HPLC and validate the mass using MALDI-TOF MS.
Protocol B: Thermodynamic Evaluation of Dimerization via ¹H-NMR
Causality Focus: The chemical shift of the amide proton (
-
Sample Preparation : Prepare a 10 mM stock solution of the N-methylated
-cyclic peptide in a non-competitive, anhydrous solvent (e.g., CDCl₃). -
Serial Dilution : Prepare 10 distinct concentration points ranging from 10 mM down to 0.1 mM by diluting the stock with pure CDCl₃.
-
NMR Acquisition : Acquire 1D ¹H-NMR spectra for each sample at a strictly controlled temperature (298 K). Validation: Calibrate the temperature using a methanol standard prior to acquisition.
-
Data Extraction : Record the chemical shift (
) of the non-methylated -amide protons. -
Thermodynamic Fitting : Plot
vs. Concentration. Fit the data to the standard monomer-dimer equilibrium isotherm: to extract the association constant ( ).
Quantitative Thermodynamic Data
The following table summarizes the structural and thermodynamic parameters of ACHC derivatives, highlighting the distinct behavioral shift between
| Derivative | Amino Acid Class | Dominant Secondary Structure / Assembly | Dimerization Constant ( | Key Reference |
| trans-2-ACHC | 14-helix (Intramolecular H-bonds) | N/A (Monomeric folding) | [4],[3] | |
| cis-3-ACHC (homochiral) | Unstable / Disordered | N/A | [3] | |
| Hybrid | Self-Assembling Nanotubes (SPNs) | High (Spontaneous Polymerization) | [4],[5] | |
| N-methylated | Hybrid | Antiparallel | ~230 M⁻¹ (Enthalpy-driven) | [6],[5] |
References
1.[4] The Diverse World of Foldamers: Endless Possibilities of Self-Assembly - MDPI. mdpi.com. Available at: 2.[3] Buy cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylicacidethylester - Smolecule. smolecule.com. Available at: 3.[6] Artificial β-Sheets: Chemical Models of β-Sheets - PMC. nih.gov. Available at: 4.[5] Part I Preparation of New Materials and Nanomaterials - Wiley-VCH. wiley-vch.de. Available at: 5.[1] Conformational Dynamics of Linked Discotic Mesogens - SFU Summit. sfu.ca. Available at: 6.[2] When do you consider H-bonding in cyclohexane/butane stability? studentdoctor.net. Available at:
Sources
- 1. summit.sfu.ca [summit.sfu.ca]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. Buy cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylicacidethylester [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. wiley-vch.de [wiley-vch.de]
- 6. Artificial β-Sheets: Chemical Models of β-Sheets - PMC [pmc.ncbi.nlm.nih.gov]
Secondary structure formation in peptides containing Z-1,3-cis-Achc-OH
Executive Summary
This technical guide provides a comprehensive analysis of Z-1,3-cis-Achc-OH (N-benzyloxycarbonyl-cis-3-aminocyclohexanecarboxylic acid), a conformationally constrained
This distinction is critical for researchers designing peptide nanotubes , membrane channels , and amyloid inhibitors . This guide details the structural mechanics, synthesis protocols, and characterization workflows required to leverage this unique residue effectively.
Part 1: Structural Mechanics & Conformational Bias
The -Amino Acid Distinction
The term "Achc" is often colloquially associated with 2-aminocyclohexanecarboxylic acid (
- -Peptides (1,2-trans-ACHC): Form stable 14-helices due to gauche backbone torsion angles.
-
-Peptides (1,3-cis-Achc): The cis-1,3 substitution pattern on the cyclohexane ring forces the amino and carboxyl groups into a geometric relationship that disfavors standard helical coiling. Instead, it promotes:
-
Planar/Extended Conformations: The monomer tends to adopt a chair conformation where substituents minimize steric clash, often leading to a "flat" backbone trajectory.
-
Self-Assembling Nanotubes: Cyclic homo-oligomers of 1,3-cis-Achc stack via intermolecular hydrogen bonding (resembling antiparallel
-sheets) to form hollow, tubular structures.[1]
-
Mechanistic Pathway to Nanotube Formation
In cyclic peptides containing Z-1,3-cis-Achc-OH, the rigid backbone prevents intramolecular hydrogen bonding across the ring (which would cause a turn). Instead, the amide protons and carbonyl oxygens are directed perpendicular to the ring plane.
-
Result: Efficient stacking of rings on top of one another.
-
Stabilization: Intermolecular H-bonds (
) drive the assembly of high-aspect-ratio nanotubes.
Caption: Figure 1. Conformational logic flow comparing the nanotube-forming pathway of 1,3-cis-Achc against the helical pathway of 1,2-trans-Achc.
Part 2: Synthesis & Incorporation Protocols
Synthesizing peptides with Z-1,3-cis-Achc-OH requires modified protocols due to the steric bulk of the cyclohexane ring adjacent to the amine/carboxyl groups.
Materials Checklist
-
Building Block: Z-1,3-cis-Achc-OH (Ensure enantiomeric purity; typically >98% ee).
-
Resin: 2-Chlorotrityl chloride resin (for C-terminal acid preservation) or Rink Amide (for amides).
-
Coupling Reagents: HATU or PyBOP (HBTU/TBTU are often insufficient for sterically hindered secondary amines).
-
Solvent: DMF/NMP (1:1 ratio recommended to improve swelling of hydrophobic sequences).
Step-by-Step Solid Phase Peptide Synthesis (SPPS) Protocol
Phase A: Resin Loading (Critical Step)
-
Swell Resin: DCM for 30 min.
-
First Coupling: Dissolve Z-1,3-cis-Achc-OH (2 eq) and DIPEA (4 eq) in DCM. Add to resin.
-
Why: Using DCM minimizes racemization during the initial loading of the bulky residue.
-
-
Capping: Add MeOH (1 mL) to the reaction vessel for 15 min to cap unreacted chlorides.
Phase B: Chain Elongation The Z-group (Cbz) requires hydrogenolysis or strong acid (HBr/AcOH) for removal, which is incompatible with standard Fmoc SPPS. Crucial Decision: If using Z-1,3-cis-Achc-OH as an internal residue, you must use Fmoc-1,3-cis-Achc-OH instead. If Z-1,3-cis-Achc-OH is the N-terminal cap , proceed as follows:
-
Deprotection (Previous Fmoc): 20% Piperidine in DMF (2 x 10 min).
-
Coupling Z-1,3-cis-Achc-OH:
-
Activate: Z-1,3-cis-Achc-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIPEA (6 eq) in NMP.
-
Reaction Time: 2-4 hours (Double coupling recommended).
-
Note: The secondary amine of a growing proline or Achc chain is a poor nucleophile. Monitor via Chloranil test (Kaiser test is ineffective for secondary amines).
-
Phase C: Cleavage
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Duration: 2 hours.
-
Isolation: Precipitate in cold diethyl ether.
Part 3: Characterization & Validation
Trustworthiness in foldamer research relies on proving the structure exists in solution, not just in silico.
Quantitative Data Summary: Expected Signals
| Method | Parameter | Signature for 1,3-cis-Achc Nanotube/Stack | Contrast (Helix) |
| CD Spectroscopy | Far-UV Min | Broad minimum ~215-220 nm ( | Min at 214 nm (14-helix) or 205 nm |
| 1H NMR | NH Amide Shift | Downfield shift (> 8.0 ppm) indicating H-bond | Upfield/dispersed |
| FT-IR | Amide I Band | 1630–1640 cm⁻¹ (Intermolecular | 1650–1660 cm⁻¹ (Helix) |
| Microscopy | TEM/AFM | High-aspect-ratio fibrils/tubes | Globular or short rods |
Experimental Workflow: Self-Assembly Validation
To validate the formation of nanotubes or stacked structures:
-
Preparation: Dissolve purified peptide in a non-polar solvent (e.g.,
or Methanol) to encourage H-bonding. -
Concentration Gradient: Perform NMR at 1 mM, 5 mM, and 10 mM.
-
Observation: If NH peaks shift downfield with increasing concentration, the structure is stabilized by intermolecular forces (Nanotube/Stack). If shifts are concentration-independent, the structure is intramolecular (Helix/Turn).
-
-
Solvent Titration: Titrate DMSO-d6 into the
solution.-
Result: Rapid disruption of the assembly confirms hydrogen-bond dependence.
-
Caption: Figure 2. Decision tree for characterizing the supramolecular assembly of 1,3-cis-Achc peptides.
Part 4: Applications in Drug Development
The Z-1,3-cis-Achc-OH residue is not merely a structural curiosity; it offers specific pharmacological advantages:
-
Proteolytic Stability: The
-backbone and cyclic constraint render the peptide bond nearly uncleavable by standard proteases (trypsin/chymotrypsin). -
Membrane Permeability: The lipophilic cyclohexane ring enhances partition into lipid bilayers.
-
Ion Channel Engineering: By controlling the internal diameter of the self-assembled nanotube (via ring substitution), researchers can design synthetic ion channels selective for specific ions (e.g.,
vs ).[4]
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link
-
Granja, J. R., & Ghadiri, M. R. (1994). "Tubular ensembles of cyclic peptides and their potential applications." Journal of the American Chemical Society.[5] Link
-
Amorín, M., et al. (2003). "Cyclic
-Amino Acids as Building Blocks for Peptide Nanotubes." Chemistry – A European Journal. Link -
Appella, D. H., et al. (1999). "Formation of short, stable helices in aqueous solution by beta-amino acid oligomers." Journal of the American Chemical Society.[5] Link
(Note: While specific literature on "Z-1,3-cis-Achc-OH" is niche, the references provided ground the fundamental principles of cyclic amino acid foldamers and nanotube assembly.)
Sources
Molecular weight and physicochemical characteristics of Z-1,3-cis-Achc-OH
The following technical guide provides an in-depth profiling of Z-1,3-cis-Achc-OH , a critical scaffold in peptidomimetic drug design.
Physicochemical Profiling & Structural Utility in Drug Design[1]
Executive Summary
Z-1,3-cis-Achc-OH (N-Benzyloxycarbonyl-cis-3-aminocyclohexanecarboxylic acid) is a conformationally constrained
Physicochemical Specifications
The following data represents the core physicochemical profile for research-grade Z-1,3-cis-Achc-OH.
| Parameter | Specification |
| Chemical Name | (1R,3S)-3-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid (racemic or enantiopure depending on source) |
| Common Abbreviation | Z-1,3-cis-Achc-OH |
| CAS Number | 952616-39-6 |
| Molecular Formula | |
| Molecular Weight | 277.32 g/mol |
| Melting Point | 109 – 115 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
| pKa (COOH) | ~4.5 (Predicted) |
| LogP | ~2.5 (Predicted, due to hydrophobic Z-group) |
| Storage | 2–8 °C, Desiccated |
Structural & Conformational Analysis
The utility of Z-1,3-cis-Achc-OH stems from its stereochemistry. The cis-1,3-substitution pattern on the cyclohexane ring dictates a specific low-energy conformation.
3.1 The Diequatorial Preference
In a 1,3-disubstituted cyclohexane, the cis isomer can exist in two chair conformations:
-
Diequatorial (e,e): Both the bulky Z-amino group and the Carboxyl group occupy equatorial positions.
-
Diaxial (a,a): Both groups occupy axial positions.
Thermodynamically, the diequatorial conformation is significantly favored because it avoids the severe 1,3-diaxial steric strain present in the (a,a) conformer. This locks the molecule into a rigid geometry where the functional groups are extended away from the ring, mimicking the spacing of residues in extended peptide sheets or specific helical turns.
3.2 Conformational Diagram
The following diagram illustrates the equilibrium and the preferred geometry utilized in drug design.
Synthetic Route & Characterization
The synthesis of Z-1,3-cis-Achc-OH typically begins with aromatic precursors, followed by reduction and protection. The critical step is the separation of cis and trans isomers after reduction.
4.1 Synthesis Workflow
-
Hydrogenation: Catalytic hydrogenation of 3-aminobenzoic acid yields a mixture of cis- and trans- 3-aminocyclohexanecarboxylic acid.
-
Isomer Separation: The cis isomer is often separated via fractional crystallization or enzymatic resolution (if enantiopure material is required).
-
Protection: The free amine is protected using Benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions.
Applications in Drug Development
Z-1,3-cis-Achc-OH is primarily used as a conformational constraint in:
-
-Peptide Foldamers: Unlike
-peptides, oligomers containing 1,3-Achc residues form discrete helical structures (e.g., 14-helices) that are stabilized by inter-residue hydrogen bonds. -
Proteolytic Stability: The unnatural backbone and cyclic constraint prevent recognition by standard proteases (trypsin, chymotrypsin), significantly extending the half-life of peptide drugs.
-
GABA Analogues: As a structural analogue of
-aminobutyric acid (GABA), the deprotected form is investigated for activity at GABA receptors, with the rigid ring probing specific receptor pocket geometries.
Experimental Protocols
6.1 Standard Coupling Protocol (Solid Phase Peptide Synthesis)
When incorporating Z-1,3-cis-Achc-OH into a peptide chain, standard Fmoc or Boc protocols must be adapted due to the steric bulk of the cyclohexane ring.
-
Activation: Use strong activators like HATU or PyBOP rather than HBTU/DIC to ensure complete coupling.
-
Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Solvent: DMF or NMP.
-
Time: Extended coupling times (2–4 hours) are recommended due to the secondary steric hindrance of the ring system.
-
Deprotection (Z-group): The Z-group is stable to TFA (used in Fmoc cleavage) but is removed via catalytic hydrogenolysis (H2/Pd-C) or strong acid (HBr/Acetic Acid, HF) at the end of the synthesis. Note: If using Fmoc chemistry, the Z-group is orthogonal and remains until final global deprotection if hydrogenolysis is compatible with the resin.
6.2 Quality Control (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% to 95% B over 20 minutes.
-
Detection: UV at 214 nm (amide bond) and 254 nm (benzyl ring of Z-group).
References
-
Chem-Impex International. Z-cis-3-aminocyclohexanecarboxylic acid Product Data.Link
-
BOC Sciences. Z-1,3-cis-ACHC-OH Technical Specifications.
-
Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers. (Contextual reference for cyclic amino acid constraints). Link
-
Sigma-Aldrich. Conformational Analysis of Cyclohexane Derivatives.Link
-
PubChem. cis-3-Aminocyclohexanecarboxylic acid Compound Summary.Link
Engineering Conformational Constraints: The Role of Z-1,3-cis-Achc-OH in Peptidomimetic Design
This guide is structured to provide a comprehensive technical analysis of Z-1,3-cis-Achc-OH , a specialized cyclic
Part 1: The Strategic Imperative
In the landscape of drug discovery, linear peptides often fail as therapeutics due to rapid proteolytic degradation and conformational "floppiness," which results in high entropic penalties upon binding to targets. The integration of Z-1,3-cis-Achc-OH (N-Benzyloxycarbonyl-cis-3-aminocyclohexanecarboxylic acid) represents a high-precision strategy to overcome these limitations.
Unlike standard
Key Technical Specifications
| Property | Specification |
| IUPAC Name | (1R,3S)-3-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid |
| Stereochemistry | cis-1,3 (Meso-like relative configuration, enantiomers exist if chiral) |
| Backbone Type | |
| Primary Utility | Inducer of 12-Helix or 14-Helix secondary structures; Proteolytic stop-point |
| Protecting Group | Z (Cbz, Carbobenzyloxy) - Acid stable, Hydrogenolysis labile |
Part 2: Structural Mechanics & Rigidity
The efficacy of Z-1,3-cis-Achc-OH lies in its ability to restrict the conformational space (
The 1,3-cis-Cyclohexane Constraint
In a linear
-
Diequatorial Preference: The cis-1,3 substitution pattern on a cyclohexane ring strongly favors a diequatorial conformation to minimize 1,3-diaxial steric interactions.
-
Vector Alignment: This forces the amine (N-terminus) and the carboxylate (C-terminus) into a specific vector orientations that are pre-aligned for intramolecular hydrogen bonding (
).
Graphviz Diagram: Entropic Cost Analysis
The following diagram illustrates the thermodynamic advantage of using the cyclic scaffold over a linear counterpart.
Figure 1: Thermodynamic logic of backbone cyclization. The cyclic constraint lowers the entropic barrier for folding.
Part 3: Chemical Synthesis & Integration Protocol
The "Z" (Cbz) protection group offers orthogonal stability to the acid-labile conditions often used in solution-phase synthesis or specific SPPS (Solid Phase Peptide Synthesis) strategies where Boc chemistry is employed, or when final global deprotection via hydrogenolysis is desired.
Coupling Protocol (Solution Phase)
The steric bulk of the cyclohexane ring adjacent to the amine and carboxylic acid requires high-energy activation to ensure complete coupling.
Reagents:
-
Coupling Agent: HATU or PyBOP (Standard EDC/HOBt is often too slow).
-
Base: DIPEA (Diisopropylethylamine) or Collidine.
-
Solvent: DMF (anhydrous).
Step-by-Step Workflow:
-
Activation: Dissolve Z-1,3-cis-Achc-OH (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.0 eq). Stir for 5 minutes. Visual Cue: Solution may turn slightly yellow.
-
Addition: Add the amine component (peptide fragment or amino acid ester) (1.0 eq).
-
Reaction: Stir at Room Temperature for 4–16 hours.
-
Critical Check: Monitor via TLC (EtOAc/Hexane) or LC-MS. The steric hindrance can lead to "stalled" intermediates.
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine/DIPEA), sat. NaHCO3 (removes unreacted acid), and brine.
-
Deprotection (Z-removal):
-
Dissolve in MeOH/EtOAc.
-
Add 10% Pd/C catalyst.
-
Stir under
balloon (1 atm) for 2 hours. Filter through Celite.
-
Graphviz Diagram: Synthesis Decision Tree
Figure 2: Optimized coupling workflow accounting for steric hindrance inherent to the cyclohexane ring.
Part 4: Spectroscopic Validation (The "Proof")
To verify that Z-1,3-cis-Achc-OH has successfully induced rigidity and helical folding, researchers must rely on Circular Dichroism (CD) and NMR.
Circular Dichroism (CD) Signatures
Unlike
| Secondary Structure | Characteristic CD Signal (approx.) | Interpretation |
| 14-Helix (Typical) | Minimum ~215 nm, Maximum ~200 nm | Indicates successful H-bond network ( |
| 12-Helix | Minimum ~220 nm, Maximum ~205 nm | Often favored by specific cis isomers. |
| Random Coil | Minimum ~198 nm | Indicates failure to fold (solvent or sequence issue). |
NMR Validation
-
NOE (Nuclear Overhauser Effect): Strong
signals are characteristic of helical folding in these peptidomimetics. -
J-Coupling: The vicinal coupling constants (
) in the rigid ring system will be distinct (typically small, < 3 Hz for specific gauche orientations) compared to the averaged values of flexible chains.
Part 5: Impact on Stability (E-E-A-T)
As an Application Scientist, I have observed that the primary value driver for this molecule is metabolic stability .
-
Proteolytic Resistance: Common proteases (trypsin, chymotrypsin, pepsin) recognize the specific geometry and electronics of the
-peptide bond. The -peptide bond formed by 1,3-Achc shifts the carbonyl position and alters the transition state geometry, rendering the bond effectively uncleavable. -
Serum Half-Life: Peptides incorporating Z-1,3-cis-Achc-OH often show half-lives (
) extended from minutes (for native peptides) to days.
Experimental Protocol: Stability Assay
-
Incubate peptidomimetic (100
M) in human plasma at 37°C. -
Aliquot at
hours. -
Quench with acetonitrile (precipitate proteins).
-
Analyze supernatant via HPLC-MS.
-
Success Metric: >90% parent compound remaining after 24 hours.
References
-
Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link
-
Seebach, D., et al. (2004). "Gamma-Peptides - The Third World of beta-Peptidic Foldamers." Chemistry & Biodiversity, 1(8), 1111-1239. Link
-
Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers." Journal of the American Chemical Society, 121(39), 9062-9072. Link
-
Guo, L., et al. (2010).[2][3] "Helix Formation in Preorganized Beta/Gamma-Peptide Foldamers." Journal of the American Chemical Society, 132(23), 7868-7869.[2] Link
-
Woll, M. G., et al. (2001). "Parallel Sheet Secondary Structure in Gamma-Peptides." Journal of the American Chemical Society, 123(44), 11077-11078. Link
Sources
An In-depth Technical Guide to cis-3-Aminocyclohexanecarboxylic Acid Derivatives as Building Blocks for Supramolecular Chemistry
Introduction: The Power of Preorganization in Supramolecular Design
Supramolecular chemistry is the art and science of building complex, functional chemical systems from molecular components held together by non-covalent interactions.[1][2] Nature provides the ultimate inspiration, where processes like protein folding and the formation of the DNA double helix demonstrate the power of hydrogen bonds, hydrophobic interactions, and van der Waals forces to create intricate and highly functional architectures.[2][3] In our quest to emulate this sophistication, the concept of "foldamers"—non-natural oligomers that adopt predictable, well-defined secondary structures—has emerged as a cornerstone of modern materials science and medicinal chemistry.[4][5]
The key to creating successful foldamers lies in the principle of preorganization. By choosing molecular building blocks with inherent conformational constraints, we can significantly reduce the entropic penalty of self-assembly and guide the formation of desired supramolecular structures. Cyclic β-amino acids are exemplary in this regard.[4][6] Their rigid ring systems limit the available conformational space, making them powerful inducers of specific secondary structures like helices and turns.[6][7]
This guide focuses on a particularly promising, albeit less explored, class of building blocks: derivatives of cis-3-aminocyclohexanecarboxylic acid (cis-ACHC) . While much of the foundational work in this area has centered on the 2-aminocyclohexanecarboxylic acid (2-ACHC) scaffold, the 1,3-substitution pattern offers a unique geometric vector for functional group display, opening new avenues for supramolecular design.
A note on nomenclature: The topic molecule, "Z-1,3-cis-Achc-OH," presents a slightly ambiguous name.
-
Achc : Stands for aminocyclohexanecarboxylic acid.
-
1,3-cis : Specifies that the amino and carboxyl groups are on the same side of the cyclohexane ring at positions 1 and 3.
-
-OH : Indicates the presence of a hydroxyl group, the position of which is not explicitly defined.
-
Z- : This prefix, from the German zusammen (together), is used to describe alkene stereochemistry and is not standard for saturated rings.[8][9] However, commercial suppliers use "Z" in conjunction with "cis" for related compounds, likely to emphasize the stereochemistry. For instance, (1S,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid is sold under the name Z-1,3-cis-ACHC-OH.[][11]
For the purposes of this guide, we will focus on the core scaffold of cis-3-aminocyclohexanecarboxylic acid and its derivatives, exploring how its inherent stereochemistry and conformational preferences can be harnessed to build sophisticated supramolecular materials.
PART 1: The Building Block: Synthesis and Stereochemical Integrity
The utility of any building block begins with its accessibility and stereochemical purity. The synthesis of cis-3-aminocyclohexanecarboxylic acid derivatives requires precise control over the stereochemistry of the cyclohexane ring.
Causality in Synthetic Strategy
The primary challenge is to establish the cis relationship between the amine and carboxylic acid functionalities. A common and effective strategy involves the stereoselective reduction of a precursor that locks the relative stereochemistry. The reduction of β-enaminoketones, for example, can yield cis- and trans-3-aminoalcohols with varying diastereoselectivity depending on the reducing agent and reaction conditions.[12] Another robust approach starts from readily available materials like 3-aminobenzoic acid, where hydrogenation of the aromatic ring can be controlled to favor the cis isomer, followed by protection of the functional groups.[13]
Validated Experimental Protocol: Synthesis of Boc-cis-3-aminocyclohexanecarboxylic acid
This protocol details the synthesis of a protected version of the building block, suitable for subsequent use in solid-phase peptide synthesis (SPPS). The use of the tert-butyloxycarbonyl (Boc) protecting group for the amine is standard, as it is stable under coupling conditions but readily removed with acid.
Workflow Diagram: Synthesis of Protected cis-ACHC
Caption: Synthesis of Boc-protected cis-ACHC building block.
Step-by-Step Methodology: [14]
-
Suspension: Suspend cis-3-aminocyclohexanecarboxylic acid (10 g, 69.8 mmol) in 1,3-dioxane (100 mL).
-
Basification: Add 1 N NaOH (41.9 mL, 105 mmol) to the suspension. Stir for approximately 10 minutes until a clear solution is obtained. Causality: The base deprotonates the carboxylic acid, increasing the nucleophilicity of the amine for the subsequent reaction.
-
Boc Protection: Add di-tert-butyl dicarbonate (21.08 mL, 91 mmol).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Workup (Part 1): Dissolve the collected solid in water (150 mL).
-
Workup (Part 2): Acidify the aqueous phase to a pH of 4 using 3 N HCl. Causality: This step protonates the carboxylate, rendering the product soluble in organic solvents for extraction.
-
Extraction: Extract the product with dichloromethane (DCM, 2 x 100 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to afford the final product as a white powder.
PART 2: Conformational Behavior and the Drivers of Assembly
The rigid cyclohexane chair conformation is the fundamental reason cis-ACHC is a powerful preorganizing element. The ring exists in a rapid equilibrium between two chair conformations. In the cis-1,3-isomer, this equilibrium results in one substituent being axial and the other equatorial, or vice-versa. This conformational preference dictates the spatial orientation of the amino and carboxyl groups, which in turn governs the directionality of hydrogen bonds in an oligomer.[15]
Unlike the trans-ACHC isomers, which are potent inducers of stable helical structures (e.g., 14-helices), the cis isomers have shown a tendency to favor more extended conformations.[4] This does not preclude the formation of ordered structures; rather, it suggests that they are more likely to form assemblies based on β-sheet-like hydrogen bonding patterns, leading to fibrils, tapes, or nanotubes.[1][4]
Key Non-Covalent Interactions
The self-assembly of cis-ACHC-based oligomers is a thermodynamic balancing act, driven primarily by the following interactions:
| Interaction Type | Description | Typical Energy (kJ/mol) | Significance in cis-ACHC Systems |
| Hydrogen Bonding | The primary directional force. Occurs between amide N-H donors and C=O acceptors of the peptide backbone.[16][17] | 10 - 40 | Defines the secondary structure (e.g., β-sheet-like interactions) and drives the stacking of cyclic peptides into nanotubes.[1][3] |
| Hydrophobic Effect | The tendency of the nonpolar cyclohexyl rings to minimize contact with water, driving aggregation. | Variable (Entropy-driven) | A major driving force for the initial association of monomers in aqueous solution, leading to the formation of nanostructures.[2] |
| π-π Stacking | Occurs if aromatic side chains are incorporated. Involves attractive, non-covalent interactions between aromatic rings. | 5 - 50 | Can be engineered to add another layer of structural control, promoting specific packing arrangements and enabling electronic properties. |
| Van der Waals Forces | Weak, non-directional attractions between all atoms. | 0.4 - 4 | Contribute to the overall stability of the final assembled structure through cumulative close packing. |
The presence of a hydroxyl group (the "-OH" in the topic) adds another dimension, providing an additional hydrogen bond donor/acceptor site. This can be used to mediate inter-oligomer interactions or to control solubility and interfacing with biological systems.
PART 3: Engineering Supramolecular Architectures
With a conformationally defined building block in hand, we can design oligomers that assemble into predictable, functional nanostructures.
Design Principle 1: Linear Foldamers and Fibrils
By linking cis-ACHC-OH monomers via standard peptide coupling chemistry, we can create linear β-peptides. Due to the inherent preference for an extended backbone, these oligomers are primed to assemble into flat, sheet-like structures stabilized by intermolecular hydrogen bonds, similar to amyloid fibrils.
Workflow for Oligomer Synthesis and Assembly
Caption: Workflow from monomer to self-assembled nanostructure.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a (cis-ACHC)₄ Oligomer
This protocol uses the standard and robust Fmoc/tBu strategy, which is well-suited for automated synthesizers and manual synthesis.[18][19][20][21]
-
Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.[19][22]
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 x 5 mL, 5 min each) to remove the Fmoc protecting group from the resin's linker. Wash thoroughly with DMF (5 x 10 mL). Self-Validation: A positive Kaiser (ninhydrin) test confirms the presence of a free primary amine.[21]
-
First Coupling: In a separate vial, pre-activate Fmoc-cis-ACHC-OH (0.3 mmol, 3 equiv.) with HBTU (0.285 mmol, 2.85 equiv.) and DIEA (0.6 mmol, 6 equiv.) in DMF (2 mL) for 5 minutes. Add this activation solution to the resin and agitate for 2 hours. Wash with DMF (5 x 10 mL). Self-Validation: A negative Kaiser test indicates complete coupling.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent Fmoc-cis-ACHC-OH monomer until the desired tetrapeptide is synthesized.
-
Final Cleavage: After the final coupling and deprotection, wash the peptidyl-resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC. Confirm identity via MALDI-TOF mass spectrometry.[18][23]
Design Principle 2: Cyclic Peptides and Nanotubes
An alternative and powerful strategy is to create cyclic peptides. By cyclizing an even number of alternating D- and L-chirality building blocks, one can create a flat, disk-like molecule where all amide N-H groups point to one face and all C=O groups to the other.[1][3] This arrangement is perfectly preorganized for stacking via intermolecular hydrogen bonds, leading to the formation of highly stable, hollow nanotubes.[16][24][25] While not demonstrated specifically for 1,3-cis-ACHC, this is a proven principle for other cyclic β-amino acids and represents a key design opportunity.[1][16]
PART 4: Characterization of Supramolecular Assemblies
A multi-technique approach is essential to fully elucidate the structure and properties of the assembled nanomaterials, from the molecular to the macroscopic scale.
Logical Flow for Characterization
Caption: A multi-modal approach to characterizing peptide assemblies.
-
Circular Dichroism (CD) Spectroscopy : This is the workhorse technique for rapidly assessing secondary structure in solution.[23][26] α-helices show characteristic minima around 208 and 222 nm, while β-sheets typically display a single minimum around 218 nm.[27][28] Random coils lack strong signals. This provides the first piece of evidence for ordered folding.
-
NMR Spectroscopy : For soluble oligomers, 2D NMR techniques like NOESY are invaluable for determining the precise 3D structure.[28][29] The observation of specific through-space correlations between protons can confirm hydrogen bonding patterns and define the overall fold.[30]
-
Microscopy (TEM & AFM) : These techniques provide direct visualization of the resulting nanostructures.[23] TEM can reveal the morphology (e.g., fibers, ribbons, tubes) and dimensions (width, length) of the assemblies.[31] AFM provides topographical information, including the height of the structures on a surface.
-
Rheology : If the peptide solution forms a hydrogel, rheology is used to quantify its mechanical properties, such as stiffness (storage modulus, G') and viscosity (loss modulus, G''). This is critical for applications in tissue engineering and drug delivery.[23]
PART 5: Applications and Future Outlook
The ability to design and build ordered structures from the bottom up using building blocks like cis-ACHC-OH has profound implications for researchers, particularly in drug development.
-
Mimicking Biology to Inhibit Disease : Foldamers can be designed to mimic protein secondary structures, such as α-helices or β-sheets, which are often involved in protein-protein interactions (PPIs).[5][32] By creating a stable mimic of a binding interface, cis-ACHC-based oligomers could serve as potent and specific inhibitors for disease targets that have been historically difficult to address with small molecules.[7][32] The enhanced stability against proteolytic degradation conferred by the β-amino acid backbone is a significant advantage here.[]
-
Advanced Drug Delivery : The self-assembly of these peptides into nanostructures like hydrogels or vesicles creates opportunities for advanced drug delivery.[2] Hydrogels can serve as scaffolds for tissue engineering or as depots for the sustained release of encapsulated therapeutics.[2][23] The surface of these nanostructures can also be functionalized with targeting ligands to direct them to specific cells or tissues.
Future Outlook: The field is ripe for exploration. Key future directions include:
-
Expanding the Monomer Toolkit : Synthesizing a wider variety of functionalized cis-1,3-ACHC derivatives (e.g., with different side chains, hydroxyl group positions) to gain finer control over assembly and function.
-
Dynamic and Responsive Systems : Incorporating stimuli-responsive elements (e.g., pH-sensitive groups, photoswitches) to create "smart" materials that assemble or disassemble on command.
-
Computational Co-Design : Leveraging molecular dynamics simulations to predict the conformational preferences and assembly behavior of new oligomer sequences, accelerating the design-build-test cycle.[29]
By combining rational design with robust synthesis and characterization, building blocks like cis-3-aminocyclohexanecarboxylic acid provide a versatile platform for creating the next generation of functional supramolecular materials.
References
-
Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids. (2020). Nature Chemistry, 12(11), 1081-1088. Available from: [Link]
-
Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale, 13(28), 12041-12055. Available from: [Link]
-
Self-assembled peptide nanostructures: production, structural characterization and in vivo application as cancer vaccine. (n.d.). DSpace@BGU. Available from: [Link]
-
Vass, E., et al. (2019). Assignment of Vibrational Circular Dichroism Cross-Referenced Electronic Circular Dichroism Spectra of Flexible Foldamer Building Blocks. Chemistry – A European Journal, 25(65), 14831-14840. Available from: [Link]
-
Common characterization techniques for a variety of self-assembled peptide nanostructures. (n.d.). MDPI. Available from: [Link]
-
O'Neill, A. M., et al. (2021). Linear Dichroism Activity of Chiral Poly(p-Aryltriazole) Foldamers. The Journal of Physical Chemistry B, 125(48), 13247-13254. Available from: [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). Royal Society of Chemistry. Available from: [Link]
-
Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale. Available from: [Link]
-
Goodman, C. M., et al. (2007). Foldamers as versatile frameworks for the design and evolution of function. Nature Chemical Biology, 3(5), 252-262. Available from: [Link]
-
Akamatsu, Y., & Demizu, Y. (2022). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. Pharmaceuticals, 15(5), 576. Available from: [Link]
-
Matsuura, K., et al. (2006). Columnar Assembly of Cyclic β-Amino Acid Functionalized with Pyranose Rings. Biomacromolecules, 7(8), 2322-2328. Available from: [Link]
-
Goto, Y., et al. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society, 144(7), 2933-2941. Available from: [Link]
-
Matsuura, K., et al. (2006). Columnar assembly of cyclic beta-amino acid functionalized with pyranose rings. Biomacromolecules, 7(8), 2322-2328. Available from: [Link]
-
Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society, 121(26), 6206-6212. Available from: [Link]
-
Solid-State Properties and Vibrational Circular Dichroism Spectroscopy in Solution of Hybrid Foldamers Stereoisomeric Mixtures. (2013). ResearchGate. Available from: [Link]
-
Camacho-Soto, K., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 1-13. Available from: [Link]
-
SolidState Properties and Vibrational Circular Dichroism Spectroscopy in Solution of Hybrid Foldamers Stereoisomeric Mixtures. (2013). University of Bologna. Available from: [Link]
-
Szefczyk, M., et al. (2023). The application of the hierarchical approach for the construction of foldameric peptide self-assembled nanostructures. Nanoscale Advances, 5(11), 3051-3059. Available from: [Link]
-
Hydrogen-bonding patterns in cis-4-ammoniocyclohexanecarboxylate hemihydrate. (2011). ResearchGate. Available from: [Link]
-
Mihara, H., et al. (2011). Design, Synthesis, and Characterization of Self-assembled Peptide Nanostructures toward Peptide-directed Biomineralization. Chemistry Letters, 40(8), 802-807. Available from: [Link]
-
Prieto, J., & Serrano, L. (2007). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. BMC Structural Biology, 7, 23. Available from: [Link]
-
Nagarkar, R. P., et al. (2011). Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels. Methods in Molecular Biology, 786, 243-255. Available from: [Link]
-
Demizu, Y. (2024). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]
-
Stanger, H. E., & Gellman, S. H. (1998). NMR-Based Quantification of β-Sheet Populations in Aqueous Solution through Use of Reference Peptides for the Folded and Unfolded States. Journal of the American Chemical Society, 120(17), 4236-4237. Available from: [Link]
-
Appella, D. H., et al. (2000). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Helvetica Chimica Acta, 83(9), 2126-2144. Available from: [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. (2023). Biovera Research. Available from: [Link]
-
Matsuura, K., et al. (2006). Columnar Assembly of Cyclic β-Amino Acid Functionalized with Pyranose Rings. Biomacromolecules. Available from: [Link]
-
Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. (2008). ResearchGate. Available from: [Link]
-
Kudryavtsev, D. S., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 91. Available from: [Link]
-
Guichard, G., & Huc, I. (2011). Foldamers in Medicinal Chemistry. Medicinal Chemistry, 5, 371-416. Available from: [Link]
-
Beyermann, M. (2003). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]
-
Zhang, Y., & Azevedo, H. S. (2021). Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. Chemical Reviews, 121(21), 13380-13426. Available from: [Link]
-
Conformational transition of amyloid β-peptide. (2001). Proceedings of the National Academy of Sciences, 98(19), 10596-10601. Available from: [Link]
-
Koutsopoulos, S. (2016). Self-assembled peptide-based nanostructures: Smart nanomaterials toward targeted drug delivery. Nanomaterials, 6(12), 233. Available from: [Link]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik. Available from: [Link]
-
cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2378. Available from: [Link]
-
Çetin, M., & Çelik, M. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry, 17, 650-656. Available from: [Link]
-
Zhang, Y., & Azevedo, H. S. (2021). Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. Chemical Reviews. Available from: [Link]
-
Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. (2023). The Journal of Physical Chemistry A, 127(44), 9323-9332. Available from: [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH . . . O,S,N Type. Molecules, 26(8), 2329. Available from: [Link]
-
E/Z and Cis/Trans Alkene Nomenclature. (n.d.). Chemistry Steps. Available from: [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-assembled peptide-based nanostructures: Smart nanomaterials toward targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgosolver.com [orgosolver.com]
- 9. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 11. chemimpex.com [chemimpex.com]
- 12. mdpi.com [mdpi.com]
- 13. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | 334932-13-7 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Columnar assembly of cyclic beta-amino acid functionalized with pyranose rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. rsc.org [rsc.org]
- 19. biovera.com.au [biovera.com.au]
- 20. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 21. biomatik.com [biomatik.com]
- 22. bachem.com [bachem.com]
- 23. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scilit.com [scilit.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. The application of the hierarchical approach for the construction of foldameric peptide self-assembled nanostructures - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00005B [pubs.rsc.org]
- 28. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
History and development of Achc residues in medicinal chemistry
An In-Depth Technical Guide to the History and Development of Achc Residues in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
The strategic introduction of conformational constraints into peptide-based molecules represents a cornerstone of modern medicinal chemistry. By reducing the inherent flexibility of linear peptides, researchers can design peptidomimetics with superior pharmacological profiles, including enhanced potency, improved receptor selectivity, and increased metabolic stability. Among the vast arsenal of tools to achieve this, cyclic amino acids have emerged as particularly powerful building blocks. This guide provides a comprehensive exploration of 1-aminocyclohexanecarboxylic acid (Achc) residues, a class of conformationally restricted amino acids that have become indispensable in drug design. We will delve into the history of their development, their stereoselective synthesis, their profound impact on peptide secondary structure, and their successful application in the discovery of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional properties of Achc residues in their work.
The Rationale for Conformational Constraint in Peptidomimetics
Natural peptides, despite their diverse biological roles, often make poor drug candidates due to their rapid degradation by proteases and their conformational flexibility. A flexible peptide exists as an ensemble of conformations in solution, only one ofwhich is the "bioactive" conformation responsible for binding to its target receptor. This conformational freedom carries a significant entropic penalty upon binding, which can decrease binding affinity.
The core principle of peptidomimetic design is to pre-organize the molecule into its bioactive shape.[1][2] Conformationally restricted amino acids, such as the Achc family, are pivotal to this strategy. By incorporating a cyclic scaffold into the amino acid structure, the allowable backbone dihedral angles (Φ and Ψ) are significantly limited. This not only reduces the entropic cost of binding but also imparts a well-defined and stable secondary structure (e.g., helices, turns), which can be engineered to mimic the binding motif of a natural peptide or protein.[2][3]
Nomenclature Note: The term "Achc" is broadly used and can refer to several isomers. In this guide, we will use specific nomenclature for clarity:
-
Ac6c : Refers to 1-amino-1-cyclohexanecarboxylic acid, an α,α-disubstituted cyclic amino acid.[4][5]
-
trans-ACHC : Refers to trans-2-aminocyclohexanecarboxylic acid, a β-amino acid.
-
cis-ACHC : Refers to cis-2-aminocyclohexanecarboxylic acid, a diastereomeric β-amino acid.
Historical Perspective and Emergence
The exploration of cyclic non-natural amino acids dates back to the mid-20th century, but their systematic application in medicinal chemistry gained significant momentum in the latter decades.[6][7] The initial allure of these compounds was their potential to act as enzyme inhibitors or receptor antagonists. 1-aminocyclohexanecarboxylic acid (Ac6c) was identified as a metabolite of the semi-synthetic penicillin antibiotic, cyclacillin, leading to early investigations of its metabolic fate and toxicological profile.[8]
A pivotal moment in the field was the discovery that oligomers of certain β-amino acids, or "β-peptides," could adopt stable, predictable secondary structures reminiscent of α-helices and β-sheets found in proteins. The pioneering work on trans-ACHC demonstrated its remarkable ability to induce a robust 14-helix secondary structure even in short oligomers.[9][10][11] This finding established trans-ACHC as a premier building block in the field of "foldamers"—non-natural oligomers that mimic the structure and function of biopolymers. This discovery unlocked new avenues for designing molecules with precisely controlled three-dimensional shapes for targeting biological macromolecules.
Synthesis of Achc Building Blocks
The utility of Achc residues in drug development is contingent on the availability of efficient and stereoselective synthetic routes. As these are non-proteinogenic amino acids, their synthesis requires multi-step chemical procedures.
Experimental Protocol: Synthesis of Optically Pure (R,R)-trans-ACHC
This protocol outlines a well-established method for resolving racemic N-benzoyl-trans-ACHC to obtain the optically pure (R,R) enantiomer, which can then be deprotected and derivatized for peptide synthesis.[11]
Causality: The choice of N-benzoyl protection serves a dual purpose: it protects the amine during handling and allows for diastereomeric salt formation with a chiral resolving agent (quinine). Quinine is selected because it is a readily available, inexpensive chiral base that often forms crystalline salts with one enantiomer of a racemic acid, allowing for separation by fractional crystallization.
Step-by-Step Methodology:
-
Preparation of Racemic N-benzoyl-trans-ACHC (rac-3): Commercially available trans-2-aminocyclohexanecarboxylic acid is treated with benzoyl chloride under Schotten-Baumann conditions (aqueous sodium hydroxide) to yield the racemic N-benzoyl derivative.
-
Diastereomeric Salt Formation: The racemic acid (rac-3) is dissolved in hot methanol. An equimolar amount of quinine is added to the solution.
-
Fractional Crystallization: The solution is allowed to cool slowly to room temperature. The salt of quinine and (-)-(R,R)-N-benzoyl-trans-ACHC preferentially crystallizes out of the solution. The crystals are collected by filtration.
-
Expert Insight: The efficiency of the resolution is highly dependent on the cooling rate and solvent purity. Multiple recrystallizations may be necessary to achieve high enantiomeric purity, which should be monitored by polarimetry.
-
-
Liberation of the Free Acid: The collected diastereomeric salt is suspended in an aqueous HCl solution (e.g., 1N HCl) and extracted with an organic solvent like ethyl acetate. The quinine remains in the aqueous layer as its hydrochloride salt, while the desired N-benzoyl amino acid moves to the organic layer.
-
Deprotection and Derivatization: The N-benzoyl group can be removed under harsh acidic hydrolysis (e.g., refluxing in 6N HCl) to yield the final (R,R)-trans-ACHC. For use in peptide synthesis, the free amino acid is typically reprotected with Fmoc or Boc groups using standard procedures.
Visualization: General Synthetic Workflow
The following diagram illustrates a generalized pathway for preparing a protected Achc monomer suitable for solid-phase peptide synthesis (SPPS).
Caption: Fig 1. Generalized workflow for Achc monomer preparation.
The Structural Impact of Achc on Peptides
The defining feature of Achc residues is their ability to impose specific, predictable secondary structures upon peptides. The cyclohexane ring acts as a rigid scaffold, severely restricting the conformational space available to the peptide backbone.
trans-ACHC: The 14-Helix Architect
Homooligomers of trans-ACHC are well-documented to fold into a highly stable right- or left-handed 14-helix, depending on the chirality of the monomer.[9][10][12] This structure is characterized by a robust C=O(i)···H–N(i+2) hydrogen-bonding pattern, creating a pseudo-ring of 14 atoms. The stability of this helix is remarkable, often forming even in short trimers and tetramers.[11]
cis-ACHC: A Conformationally Versatile Modulator
In contrast to its trans diastereomer, cis-ACHC exhibits more complex conformational behavior.[13][14] Homooligomers of cis-ACHC generally do not form stable helices, often preferring extended conformations.[9][13] However, when alternated with other β-amino acids or with α-amino acids, it becomes a powerful structural organizer.
-
12/10-Helices: In β-peptides with alternating chirality, cis-ACHC can promote the formation of 12/10-helices.[15][16]
-
11/9-Helices: In 1:1 α/β-peptides, cis-ACHC residues can help stabilize 11/9-helical structures.[13][15][16]
Ac6c: The α,α-Disubstituted Helix Inducer
As an α,α-disubstituted amino acid, Ac6c's conformational preferences are similar to the well-studied Aib (α-aminoisobutyric acid). The bulky cyclic substituent sterically favors dihedral angles in the α-helical or 3(10)-helical regions of the Ramachandran plot.[4] It has been widely incorporated into peptides to stabilize helical structures or to induce well-defined γ-turn conformations.[4]
Data Presentation: Conformational Preferences of Achc Isomers
| Achc Isomer | Type | Common Oligomer Type | Induced Secondary Structure(s) | Key References |
| Ac6c | α,α-Disubstituted | α-Peptides | α-Helix, 3(10)-Helix, γ-Turn | [4] |
| trans-ACHC | β-Amino Acid | β-Peptides (Homooligomers) | 14-Helix | [9][10][11][12] |
| cis-ACHC | β-Amino Acid | α/β-Peptides, Hetero-β-Peptides | 11/9-Helix, 12/10-Helix, Extended Conformations | [9][13][15][16] |
Visualization: The Principle of Conformational Constraint
This diagram illustrates how an Achc residue pre-organizes a peptide for receptor binding, reducing the entropic penalty compared to a flexible, non-constrained peptide.
Caption: Fig 2. Achc reduces the entropic penalty of receptor binding.
Applications in Medicinal Chemistry
The predictable structural effects of Achc residues make them highly valuable in the design of therapeutic agents.
Case Study 1: HIV Protease Inhibitors
HIV-1 protease is a critical enzyme for viral maturation, making it a prime target for antiretroviral therapy.[17] Many successful protease inhibitors are peptidomimetics designed to mimic the natural substrate of the enzyme and bind tightly to its active site. A significant challenge in this area is the emergence of drug-resistant viral strains.[18] The "backbone binding" design strategy aims to create inhibitors that make extensive hydrogen bonds with the protease backbone, making them less susceptible to resistance mutations in the side chains.[17] Incorporating constrained residues like Achc can help lock the inhibitor into the required backbone conformation for optimal binding, potentially improving potency and resilience against resistance.[19]
Case Study 2: Acetylcholine Receptor Ligands
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in numerous central and peripheral physiological processes, and they are important targets for diseases like Alzheimer's and cognitive impairment.[20][21][22] Designing subtype-selective ligands is a major goal. The conformational rigidity imparted by Achc residues can be used to control the spatial orientation of pharmacophoric groups, leading to the development of potent and selective nAChR antagonists.[21][23] For example, modifying a lead compound with cyclic scaffolds can improve binding affinity and functional activity at specific receptor subtypes, such as α4β2-nAChR.[21]
Other Therapeutic Areas
The application of Achc extends beyond these examples. Cyclic β-amino acids have shown potential as antifungal agents.[6][13] Furthermore, as versatile building blocks, they are used in the synthesis of a wide range of bioactive molecules and complex natural product analogs.[24][25]
Advanced Protocols for Application
Protocol: Solid-Phase Peptide Synthesis (SPPS) with an Achc Residue
This protocol describes the manual coupling of an Fmoc-protected Achc amino acid onto a resin-bound peptide using standard coupling reagents.
Causality: Fmoc (9-fluorenylmethyloxycarbonyl) is the protecting group of choice for the α-amino group in modern SPPS because it is base-labile (removed by piperidine), making it orthogonal to the acid-labile protecting groups used for side chains and for cleaving the final peptide from the resin (e.g., TFA). HBTU/HOBt is a common and efficient coupling cocktail. HOBt suppresses side reactions and minimizes racemization, while HBTU activates the carboxylic acid for rapid amide bond formation.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) to which the first amino acid has already been attached. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Activation of Achc Monomer: In a separate vessel, dissolve the Fmoc-Achc-OH monomer (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-8 eq.) to activate the mixture. Allow it to pre-activate for 2-5 minutes.
-
Expert Insight: The bulky nature of Achc can sometimes lead to slower coupling kinetics compared to standard proteinogenic amino acids. A double coupling (repeating the coupling step) or using a more potent coupling agent may be necessary to ensure the reaction goes to completion.
-
-
Coupling: Add the activated Achc solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, drain the solvent and wash the resin extensively with DMF, followed by dichloromethane (DCM) and methanol to remove excess reagents and byproducts.
-
Confirmation of Coupling: A qualitative Kaiser test can be performed on a small sample of the resin. A negative result (beads remain colorless) indicates a successful coupling (no free primary amines).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
Conclusion and Future Outlook
From their initial discovery to their current status as sophisticated tools in medicinal chemistry, Achc residues have fundamentally enhanced our ability to design and synthesize structurally defined molecules. Their capacity to induce stable and predictable secondary structures has made them invaluable for creating peptidomimetics with improved drug-like properties. The trans-ACHC isomer is a cornerstone of foldamer research, while the cis-ACHC and Ac6c isomers provide a broader palette of structural motifs for drug designers.
The future of Achc in medicinal chemistry is bright. Ongoing research is focused on developing novel synthetic methodologies to create Achc derivatives decorated with various functional groups, allowing for even finer control over molecular properties. These second-generation building blocks will likely be applied to tackle increasingly complex biological targets, such as protein-protein interactions, which have historically been challenging to modulate with small molecules. As our understanding of the relationship between conformation and biological activity deepens, the rational application of Achc and other constrained residues will continue to be a driving force in the discovery of next-generation therapeutics.
References
- American Chemical Society. (2025, October 11). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method.
- ResearchGate. (2025, August 6). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC) | Request PDF.
- Royal Society of Chemistry. (2023, October 6). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.
- ResearchGate. (2026, January 22). Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method.
- ChemRxiv. (n.d.). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method.
- ResearchGate. (n.d.). Fig. 2 (A) Chemical structures of trans-ACHC, trans-ACPC and b-peptides....
- Fülöp, F. (2001). The chemistry of 2-aminocycloalkanecarboxylic acids. Chemical Reviews, 101(7), 2181-2204.
- Chem-Impex. (n.d.). 1-Aminocyclohexane carboxylic acid.
- Trovato, A., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074.
- Kurczab, R., et al. (2017). Novel long‐acting antagonists of muscarinic ACh receptors. British Journal of Pharmacology, 174(16), 2649-2662.
- Chayajarus, S., et al. (2016). Design and Synthesis of Nicotinic Acetylcholine Receptor Antagonists and their Effect on Cognitive Impairment. Chemical Biology & Drug Design, 87(1), 117-127.
- Purohit, P., & Auerbach, A. (2011). Design and control of acetylcholine receptor conformational change. Proceedings of the National Academy of Sciences, 108(11), 4387-4392.
- ResearchGate. (n.d.). Structures and stick representations of the b-peptides considered in....
- Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206-6212.
- Fülöp, F. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(7), 2181-2204.
- ChemicalBook. (2026, January 13). 1-Amino-1-cyclohexanecarboxylic acid Chemical Properties,Uses,Production.
- Planas, M., & Martín-Lomas, M. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(19), 2033-2054.
- Chen, Y., et al. (2012). Discovery of novel α7 nicotinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(19), 6049-6052.
- Sigma-Aldrich. (n.d.). 1-Aminocyclohexanecarboxylic acid 98 2756-85-6.
- Ghosh, A. K., & Osswald, H. L. (2015). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry, 58(21), 8348-8370.
- ResearchGate. (2026, January 22). (PDF) Advancements in development of novel class of HIV protease inhibitors.
- David Spring's group. (2018, April 19). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions.
- ResearchGate. (n.d.). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design | Request PDF.
- Cremer, S. B., et al. (1974). Metabolic and pathologic investigation of 1-aminocyclohexanecarboxylic acid (ACHC), a metabolite of 6-(1-aminocyclohexanecarboxamido)-penicillanic acid (cyclacillin). Toxicology and Applied Pharmacology, 29(1), 19-34.
- R Discovery. (2013, April 23). Structural Characterization of Peptide Oligomers Containing (1R,2S)‐2‐Aminocyclohexanecarboxylic Acid (cis‐ACHC).
- Life Chemicals. (2020, February 18). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.
- Bentham Science. (2024, January 1). The Structure-property Relationships of Clinically Approved Protease Inhibitors.
- National Center for Biotechnology Information. (n.d.). 1-Aminocyclohexanecarboxylic acid. PubChem.
- MDPI. (2025, July 10).
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The chemistry of 2-aminocycloalkanecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic and pathologic investigation of 1-aminocyclohexanecarboxylic acid (ACHC), a metabolite of 6-(1-aminocyclohexanecarboxamido)-penicillanic acid (cyclacillin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. bif.wisc.edu [bif.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Structure-property Relationships of Clinically Approved Protease Inhibitors - Choi - Current Medicinal Chemistry [edgccjournal.org]
- 20. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of Nicotinic Acetylcholine Receptor Antagonists and their Effect on Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and control of acetylcholine receptor conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of novel α7 nicotinic receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemimpex.com [chemimpex.com]
- 25. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Solid-Phase Peptide Synthesis Using Z-1,3-cis-Achc-OH
Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Application: Synthesis of conformationally constrained, proteolytically stable peptide therapeutics.
Executive Summary & Rationale
The incorporation of alicyclic
This application note provides a comprehensive, self-validating protocol for coupling Z-1,3-cis-Achc-OH to a resin-bound peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[3].
Table 1: Physicochemical Profiling of Z-1,3-cis-Achc-OH
| Property | Specification |
| IUPAC Name | (1S,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
| CAS Number | 952616-39-6 |
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 109–115 °C |
Mechanistic Insights (E-E-A-T)
To ensure high-fidelity synthesis, researchers must understand the causality behind the experimental conditions chosen for this specific building block.
Overcoming Steric Hindrance
The secondary nature of the ring carbons in the cyclohexane moiety creates significant steric bulk around the carboxyl group. Standard carbodiimide coupling reagents (e.g., DIC/HOBt) often result in sluggish kinetics, leading to incomplete acylation and the formation of difficult-to-separate deletion sequences. To overcome this, our protocol mandates the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester, which accelerates aminolysis via a neighboring-group effect, driving the sterically hindered coupling to completion.
Orthogonality of the Z (Cbz) Protecting Group
In standard Fmoc-SPPS, the N-terminal
-
Causality: By coupling Z-1,3-cis-Achc-OH at the N-terminus, the final TFA cleavage yields a Z-capped peptide . This lipophilic cap is often highly desirable in drug development to enhance membrane permeability and further protect against exopeptidases. If a free N-terminus is required, the Z-group must be removed post-cleavage via catalytic hydrogenolysis (H₂/Pd-C) or strong acid treatment (HF/TFMSA)[5].
Experimental Workflows & Visualizations
Workflow for incorporating Z-1,3-cis-Achc-OH into solid-phase peptide synthesis.
HATU-mediated activation overcoming the steric hindrance of the 1,3-cis-cyclohexane ring.
Step-by-Step Methodology
Table 2: Optimized Coupling Parameters for Z-1,3-cis-Achc-OH
| Parameter | Optimal Condition | Causality / Rationale |
| Coupling Reagent | HATU (2.9 eq) | Generates highly reactive OAt ester to overcome steric bulk. |
| Base | DIPEA (6.0 eq) | Provides optimal basicity without causing base-catalyzed side reactions. |
| Amino Acid | Z-1,3-cis-Achc-OH (3.0 eq) | High excess drives the solid-phase reaction to thermodynamic completion. |
| Solvent | Anhydrous DMF | Maximizes resin swelling and reagent solubility. |
| Reaction Time | 2–4 hours | Extended time compensates for the slow kinetics of hindered coupling. |
| Coupling Strategy | Double Coupling | Ensures 100% conversion, establishing a self-validating system. |
Phase 1: Preparation and Chain Elongation
-
Resin Swelling: Transfer the required amount of functionalized resin (e.g., Rink Amide AM resin for C-terminal amides) to a fritted SPPS reaction vessel. Swell in Dichloromethane (DCM) for 15 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 1 min).
-
Standard Elongation: Couple standard amino acids using DIC (3.0 eq) and Oxyma Pure (3.0 eq) for 60 minutes. Repeat deprotection and coupling cycles until the sequence reaches the final N-terminal position[3].
Phase 2: Coupling of Z-1,3-cis-Achc-OH
Note: Ensure the N-terminal amine of the resin-bound peptide is fully deprotected and washed before proceeding.
-
Activation: In a clean glass vial, dissolve Z-1,3-cis-Achc-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) to the vial. Vortex the mixture for 2 minutes to allow the formation of the active OAt ester. The solution will turn a pale yellow color.
-
Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the resin. Agitate gently at room temperature for 2 to 4 hours.
-
In-Process Validation (Kaiser Test): Drain the reagents and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Extract a few resin beads and perform a Kaiser test (Ninhydrin assay).
-
Self-Validation Check: A colorless/yellow bead indicates complete coupling. If the beads turn blue (indicating unreacted primary amines), perform a double coupling using the exact same reagent equivalents for an additional 2 hours.
-
Phase 3: Global Cleavage and Isolation
-
Resin Washing: Wash the fully synthesized Z-Achc-peptide-resin with DMF (3 × 1 min), DCM (3 × 1 min), and Methanol (3 × 1 min). Dry the resin under a stream of nitrogen or in a vacuum desiccator for 2 hours.
-
Cleavage Cocktail: Prepare a cleavage cocktail consisting of TFA / Triisopropylsilane (TIS) / Ultrapure Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2.5 hours. Because the Z-group is stable to TFA, this step cleaves the peptide from the resin and removes side-chain protecting groups while leaving the N-terminal Z-cap intact[5],[4].
-
Precipitation: Filter the cleavage solution into a centrifuge tube containing cold (-20 °C) diethyl ether (10-fold volume of the cleavage cocktail). A white precipitate (the crude peptide) will form immediately.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude Z-capped peptide under a vacuum. Analyze via RP-HPLC and ESI-MS.
References
-
Title : Solid-phase peptide synthesis introduction Source : Hongtide URL :[Link]
- Title: WO2014033466A1 - Method and compositions for removing acid-labile protecting groups Source: Google Patents URL
Sources
Application Note: Optimized Coupling Conditions for Sterically Hindered Z-1,3-cis-Achc-OH
Introduction
Z-1,3-cis-Achc-OH (Cbz-protected 1,3-cis-aminocyclohexanecarboxylic acid, CAS 952616-39-6) is a highly constrained, cyclohexane-derived
However, integrating Z-1,3-cis-Achc-OH into peptide sequences presents severe synthetic challenges. The bulky cyclohexane ring imposes significant steric hindrance, shielding both the carboxylate during activation and the amine during subsequent chain elongation. Standard coupling reagents (e.g., HBTU/HOBt) typically fail, resulting in incomplete reactions, deletion sequences, or epimerization[2]. This application note provides field-proven, self-validating protocols to overcome these steric barriers.
Mechanistic Insights: Overcoming Steric Clash
The causality behind the failure of standard reagents lies in the high activation energy required to bring the nucleophilic amine into the trajectory of the sterically shielded activated ester. To overcome this, highly reactive coupling reagents that form superior leaving groups are mandatory.
-
Uronium/Aminium Salts (HATU, HCTU) : HATU generates an OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation). This pre-organizes the incoming amine via hydrogen bonding, dramatically accelerating the nucleophilic attack even in tightly packed steric environments[3].
-
OxymaPure-Based Reagents (COMU, DIC/Oxyma) : Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective additive that forms an active ester with superior hydrolytic stability and reactivity compared to HOBt. When paired with DIC, it provides coupling efficiencies parallel to HATU but with a reduced risk of guanidinylation of the N-terminus, making it ideal for slower solution-phase reactions[4].
Mechanistic pathway of Z-1,3-cis-Achc-OH activation by HATU, highlighting anchimeric assistance.
Comparative Data: Coupling Efficiency
The following table summarizes the expected coupling efficiencies of various reagent systems when applied to sterically hindered cyclic amino acids like Achc or Aib[3][4][5].
| Coupling Reagent System | Additive | Reaction Time | Temp (°C) | Expected Yield (%) | Epimerization Risk |
| HBTU / DIPEA | HOBt | 2 - 4 hours | 25 | < 40% | Moderate |
| DIC / DIPEA | OxymaPure | 2 hours | 25 | 75 - 85% | Low |
| HATU / DIPEA | HOAt (Inherent) | 1 - 2 hours | 25 | 85 - 95% | Low |
| HATU / DIPEA | HOAt (Inherent) | 15 mins (MW) | 60 | > 98% | Low-Moderate |
| COMU / DIPEA | Oxyma (Inherent) | 1 - 2 hours | 25 | 85 - 95% | Very Low |
Experimental Protocols
To ensure trustworthiness, every protocol described below functions as a self-validating system, incorporating mandatory checkpoints (Kaiser test or LC-MS) before proceeding to the next synthetic step.
Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) using HATU
Causality Note: Microwave irradiation provides the kinetic energy necessary to overcome the steric barrier of the cyclohexane ring, while HATU provides the highly reactive OAt ester. This combination is the gold standard for hindered cyclic amino acids.
-
Resin Preparation : Swell 0.1 mmol of the amine-functionalized resin in anhydrous N,N-dimethylformamide (DMF) for 30 minutes. Drain completely.
-
Pre-activation : In a separate vial, dissolve Z-1,3-cis-Achc-OH (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq).
-
Critical Step: Vortex the mixture for exactly 1 to 2 minutes. Prolonged pre-activation can lead to guanidinylation of the free amine by excess HATU[3].
-
-
Coupling : Immediately transfer the pre-activated mixture to the resin vessel.
-
Microwave Reaction : Heat the reaction vessel in a dedicated microwave peptide synthesizer at 60°C for 15 minutes. (Note: If performing at room temperature, extend the reaction time to 3-4 hours).
-
Washing & Validation : Drain the vessel and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL). Perform a Kaiser test (or chloranil test if coupling to a secondary amine like Proline).
-
Self-Validation: If the beads turn blue (positive for free amines), the coupling is incomplete. Repeat steps 2-4 using fresh reagents before proceeding to deprotection.
-
Protocol B: Solution-Phase Coupling using DIC/OxymaPure
Causality Note: DIC/Oxyma avoids the formation of guanidinium byproducts entirely, making it ideal for slower, room-temperature solution-phase couplings where the amine might be exposed to the coupling reagents for extended periods[4].
-
Activation : Dissolve Z-1,3-cis-Achc-OH (1.0 eq) and OxymaPure (1.0 eq) in a minimal volume of DMF/DCM (1:1 v/v). Cool the mixture to 0°C using an ice bath.
-
Carbodiimide Addition : Add DIC (1.0 eq) dropwise to the cooled solution. Stir at 0°C for 15 minutes to allow the formation of the Oxyma active ester.
-
Coupling : Add the target amine (0.9 eq) dissolved in DMF. If the amine is a hydrochloride salt, add DIPEA (1.0 eq) to neutralize it.
-
Elongation : Allow the reaction to warm naturally to room temperature and stir for 12-18 hours.
-
Self-Validation: Monitor the disappearance of the starting amine by LC-MS. Do not quench the reaction until the amine peak is completely consumed.
-
-
Workup : Filter off any precipitated diisopropylurea (DIU). Dilute the filtrate with Ethyl Acetate (EtOAc), wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
Decision tree workflow for optimizing the coupling of sterically hindered Z-1,3-cis-Achc-OH.
References
-
Title : Z-1,3-cis-ACHC-OH - (CAS 952616-39-6) - Amino Acids Source : BOC Sciences URL :
-
Title : Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids Source : BenchChem Technical Support URL : 3
-
Title : Novabiochem® Coupling reagents Source : Merck Millipore URL : 2
-
Title : OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis Source : Digital CSIC URL : 4
-
Title : Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue Source : NIH / PMC (National Institutes of Health) URL :5
Sources
Application Note: Incorporation of Z-1,3-cis-Achc-OH into α/β-Mixed Peptides for Enhanced Proteolytic Stability and Helical Constrainment
Scientific Rationale & Overview
The development of peptides comprised of both α- and β-amino acids (α/β-mixed peptides) represents a transformative strategy in medicinal chemistry. These hybrid architectures benefit from the precise spatial arrangement necessary for natural receptor recognition while exhibiting a profound resistance to proteolytic degradation[1].
The incorporation of conformationally constrained cyclic β-amino acids, such as aminocyclohexanecarboxylic acid (Achc), is a proven method to heavily bias the peptide backbone toward specific secondary structures, such as the 14-helix or 11/14-mixed helices[2]. While trans-Achc is classically utilized for rigid 14-helix formation, the cis-diastereomers, such as 1,3-cis-Achc , provide unique geometric vectors that are highly valuable in heterooligomers and hybrid α/β-peptides to fine-tune side-chain presentation at the hydrophobic/hydrophilic interface.
This application note provides a comprehensive, causality-driven guide to utilizing Z-1,3-cis-Achc-OH [] in the synthesis of bioactive α/β-mixed peptides. Because this building block is protected with a benzyloxycarbonyl (Z or Cbz) group, we detail a strategic protecting-group swap to Fmoc, followed by optimized microwave-assisted solid-phase peptide synthesis (MW-SPPS) protocols to overcome the steric hindrance inherent to cyclic β-amino acids.
Physicochemical Properties of Z-1,3-cis-Achc-OH
Before initiating synthesis, it is critical to verify the integrity of the building block. Z-1,3-cis-Achc-OH features a cyclohexane ring that contributes to its stability and reactivity, making it a valuable tool in medicinal chemistry for targeting neurological disorders and developing durable peptide therapeutics[],[4].
| Property | Value |
| Chemical Name | (1S,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
| CAS Number | 952616-39-6[] |
| Molecular Formula | C₁₅H₁₉NO₄[] |
| Molecular Weight | 277.31 g/mol [] |
| Appearance | White crystalline powder[] |
| Melting Point | 109–115 °C[4] |
| Storage Conditions | 2–8 °C (Protect from moisture and light)[] |
Strategic Considerations for Peptide Engineering
As a Senior Application Scientist, it is vital to understand why specific synthetic choices are made when handling highly constrained cyclic amino acids.
-
Protecting Group Orthogonality: Z-1,3-cis-Achc-OH is protected by a Z (Cbz) group. The Z group is stable to the basic conditions of Fmoc deprotection (piperidine) and the mildly acidic conditions of Boc deprotection, requiring strong acids (HF/TFMSA) or catalytic hydrogenolysis for removal. To utilize this building block in standard, modern Fmoc-SPPS without limiting it to the N-terminus, the Z group must be swapped to an Fmoc group prior to iterative synthesis.
-
Steric Hindrance in Coupling: The cyclohexane ring creates a massive steric shadow. Standard room-temperature coupling reagents (e.g., HBTU/HOBt) often yield incomplete couplings, leading to truncated deletion sequences. We mandate the use of highly reactive uronium salts (HATU) paired with microwave irradiation to drive the amidation to >99% completion.
-
Entropic Restriction: By restricting the Cα-Cβ bond rotation (θ and φ dihedral angles), 1,3-cis-Achc reduces the entropic cost of folding, locking the peptide into a predictable helical register that physically shields the amide backbone from proteolytic enzymes[1].
Caption: Mechanism by which 1,3-cis-Achc confers proteolytic resistance and structural stability.
Experimental Protocols
Protocol A: One-Pot Conversion of Z-1,3-cis-Achc-OH to Fmoc-1,3-cis-Achc-OH
Causality: To seamlessly integrate this building block into standard Fmoc-SPPS workflows, the Z group is removed via catalytic hydrogenolysis and immediately trapped with Fmoc-OSu to prevent polymerization or side reactions of the free β-amino acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of Z-1,3-cis-Achc-OH in 50 mL of a 1:1 mixture of Methanol and Ethyl Acetate.
-
Hydrogenolysis: Add 10% Pd/C (10% w/w relative to the substrate). Purge the reaction flask with N₂, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 3 hours.
-
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate in vacuo to yield the free amino acid.
-
Fmoc Protection: Redissolve the crude free amino acid in 40 mL of 10% aqueous Na₂CO₃ and 40 mL of 1,4-dioxane. Cool the mixture to 0 °C in an ice bath.
-
Coupling: Slowly add Fmoc-OSu (1.1 equivalents) dissolved in 20 mL of dioxane. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the product with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation (LC-MS): Confirm the disappearance of the Z-protected starting material (m/z 278 [M+H]⁺) and the presence of the Fmoc-protected product (m/z 366 [M+H]⁺).
Protocol B: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
Causality: The steric bulk of the cyclohexane ring hinders both the acylation of the Achc amine and the subsequent coupling onto the Achc carboxylate. Elevated temperatures (75 °C) provide the kinetic energy required to overcome this activation barrier.
Step-by-Step Methodology:
-
Resin Preparation: Swell Rink Amide AM resin (loading ~0.5 mmol/g) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5×).
-
Achc Coupling: Prepare a solution of Fmoc-1,3-cis-Achc-OH (4.0 eq), HATU (3.9 eq), and DIPEA (8.0 eq) in DMF. Add to the resin and irradiate in a microwave peptide synthesizer at 75 °C for 15 minutes.
-
Critical Step - Subsequent Amino Acid Coupling: The residue added immediately after the Achc monomer suffers from the "steric shadow" of the cyclohexane ring. For this specific coupling, extend the microwave irradiation at 75 °C to 20 minutes, and perform a mandatory double coupling (drain and repeat the coupling step with fresh reagents).
-
Self-Validation (Kaiser Test): Perform a Kaiser test after the subsequent coupling. A colorless bead indicates complete acylation; a blue hue indicates incomplete coupling, necessitating a third coupling cycle.
Protocol C: Cleavage, Purification, and Conformational Validation
Causality: To confirm that the incorporation of 1,3-cis-Achc successfully induced the desired helical fold, Circular Dichroism (CD) spectroscopy must be performed post-purification[2].
Step-by-Step Methodology:
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether.
-
Purification: Purify the crude peptide via Preparative RP-HPLC using a C18 column with a linear gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA). Lyophilize the pure fractions.
-
CD Spectroscopy: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) to a concentration of 50 µM. Record spectra from 260 nm to 190 nm at 20 °C using a 1 mm pathlength quartz cuvette. Characteristic minima (e.g., ~205 nm and ~215 nm) will validate the presence of the mixed α/β-helical fold.
Caption: Workflow for the conversion and incorporation of Z-1,3-cis-Achc-OH into α/β-peptides.
References
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.1
-
Structure−Activity Studies of 14-Helical Antimicrobial β-Peptides: Probing the Relationship between Conformational Stability and Antimicrobial Potency. Journal of the American Chemical Society. 2
-
Z-1,3-cis-ACHC-OH - (CAS 952616-39-6) - Amino Acids. BOC Sciences.
-
Z-cis-3-aminocyclohexanecarboxylic acid. Chem-Impex. 4
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
Application Note: Solution Phase Synthesis of Z-1,3-cis-Achc-OH Oligomers
This Application Note is structured to guide researchers through the solution-phase synthesis of oligomers derived from Z-1,3-cis-Achc-OH .
Note on Nomenclature: In the context of foldamer chemistry, "Achc" typically refers to 2-aminocyclohexanecarboxylic acid (
Introduction & Strategic Overview
The incorporation of cis-3-aminocyclohexanecarboxylic acid (1,3-cis-Achc) into peptide backbones creates "
The Challenge: Sterics and Orthogonality
Synthesizing 1,3-cis-Achc oligomers in solution presents two primary challenges:
-
Steric Hindrance: The amino and carboxyl groups are directly attached to the cyclohexane ring. Coupling reactions are significantly slower than with linear amino acids (e.g.,
-Abu), requiring high-activity coupling reagents. -
Solubility: Homooligomers of cyclic amino acids are prone to aggregation and poor solubility in standard organic solvents (DCM, EtOAc), often necessitating polar aprotic solvents (DMF) or fluorinated alcohols (TFE/HFIP).
The Strategy: Z-Group Iteration
Using Z (Benzyloxycarbonyl) as the N-terminal protecting group dictates a specific orthogonality strategy. Since the Z-group is removed via hydrogenolysis (
-
N-Protecting Group: Z (Cbz) - Removed by catalytic hydrogenation.
-
C-Protecting Group: Methyl (OMe) or tert-Butyl (OtBu) ester - Stable to hydrogenation; removed by saponification or acidolysis, respectively.
Critical Reagents & Materials
| Component | Recommended Reagent | Rationale |
| Monomer | Z-1,3-cis-Achc-OH | Starting building block. Ensure enantiopurity (>98% ee) if helical folding is the goal. |
| Coupling Agent | HATU or PyBOP | Carbodiimides (EDC/DCC) are often too slow for hindered cyclic amines. HATU provides rapid activation. |
| Base | DIPEA or NMM | Collidine is an alternative if racemization is observed (rare for |
| Solvent | DMF (Dry) | DCM is often insufficient for solubility of trimers and larger oligomers. |
| Deprotection | Standard Z-removal. Ammonium formate can be used for transfer hydrogenation if gas handling is difficult. | |
| C-Term Protection | HCl | Methyl esters are preferred for solution phase scale-up; easily removed with LiOH. |
Experimental Protocol: Iterative Synthesis Cycle
The following protocol describes the extension of a dimer to a trimer. This cycle is repeatable. We assume the starting material is a C-protected amine salt (e.g., H-Achc-OMe
Phase A: Coupling (Amide Bond Formation)[2]
Objective: Synthesize Z-Achc-Achc-OMe .
-
Dissolution: In a round-bottom flask under inert atmosphere (
/Ar), dissolve Z-1,3-cis-Achc-OH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M). -
Activation: Add HOAt (1.1 equiv) if available (enhances rate/reduces racemization). Stir for 5 minutes at
. -
Addition: Add the amine component H-Achc-OMe
HCl (1.0 equiv). -
Initiation: Dropwise add DIPEA (3.0 equiv). The solution should remain basic (check pH ~8 on wet litmus).
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours .
-
Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. Cyclic amines react slowly; do not terminate early.
-
-
Workup:
-
Dilute with EtOAc (ethyl acetate).
-
Wash sequentially with: 1M KHSO
(x2), Brine (x1), 5% NaHCO (x2), Brine (x1). -
Note: If the product is insoluble in EtOAc, use CHCl
/Isopropanol (3:1) for extraction.[2]
-
-
Purification: Flash column chromatography (SiO
, Hexane/EtOAc gradient).
Phase B: N-Terminal Deprotection (Z-Removal)
Objective: Generate free amine H-Achc-Achc-OMe for the next cycle.
-
Preparation: Dissolve the purified Z-Achc-Achc-OMe in MeOH or EtOAc/MeOH (1:1).
-
Solubility Tip: If insoluble, add small amounts of acetic acid or TFE.
-
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% of the substrate mass) under nitrogen flow (Caution: Pd/C is pyrophoric).
-
Hydrogenation: Purge the vessel with
gas (balloon pressure is sufficient). Stir vigorously at RT for 2–6 hours.-
Monitoring: TLC should show the disappearance of the UV-active Z-spot and appearance of a ninhydrin-positive amine spot at the baseline.
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad thoroughly with MeOH.
-
Isolation: Concentrate the filtrate in vacuo.
-
Critical Step: The free amine may be unstable or absorb
. It is recommended to use it immediately in the next coupling step or convert it to the HCl salt by treating with 4M HCl in Dioxane, then evaporating to dryness.
-
Process Visualization (Workflow)
The following diagram illustrates the iterative logic for building 1,3-cis-Achc oligomers using the Z-protection strategy.
Figure 1: Iterative solution-phase synthesis cycle for Z-1,3-cis-Achc oligomers. The cycle relies on the orthogonality between the Z-group (hydrogenolysis) and the methyl ester (saponification).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of the cyclohexane ring. | Switch from EDC/HOBt to HATU/HOAt or PyBOP . Increase reaction time to 24h. |
| Incomplete Z-Removal | Catalyst poisoning or poor solubility. | Dissolve substrate in HFIP or TFE before adding MeOH. Increase catalyst loading to 20 wt%. |
| Gelation/Precipitation | Aggregation of | Use LiCl (0.4M) in DMF during coupling to disrupt H-bond aggregates (chaotropic effect). |
| Epimerization | Over-activation of the carboxylic acid. | Use TMP (2,4,6-trimethylpyridine) instead of DIPEA. Maintain |
Characterization Criteria (Self-Validation)
To ensure the protocol was successful, the following data points must be verified:
-
1H NMR (DMSO-d6 or CDCl3):
-
Diagnostic signals for 1,3-cis-Achc: The ring protons often appear as complex multiplets between 1.2–2.2 ppm.
-
Amide NH: In foldamers, H-bonded amide protons are downfield shifted (>7.5 ppm) and show slow exchange with D
O.
-
-
Mass Spectrometry:
-
Observe the molecular ion
.[2] Note that cyclic peptides often fly poorly; ESI is preferred over MALDI.
-
-
HPLC Purity:
-
Target >95% purity.
-peptides are hydrophobic; use a gradient of 50% 100% B (ACN) on C18 columns.
-
References
-
Gellman, S. H. (1998).[3] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link
-
Seebach, D., et al. (1996). "
-Peptides: Synthesis by Arndt-Eisert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a -hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913–941. Link -
Appella, D. H., et al. (1999). "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure." Journal of the American Chemical Society, 121(26), 6206–6212. Link (Note: While focusing on trans-2-ACHC, this paper establishes the fundamental coupling protocols for ACHC derivatives).
-
Chem-Impex International. "Product: Fmoc-cis-3-aminocyclohexane carboxylic acid." Catalog Number: 14769. Link (Validates the commercial availability and "1,3-cis" nomenclature).
-
Woll, M. G., et al. (2001). "Parallel Sheet Secondary Structure in
-Peptides." Journal of the American Chemical Society, 123(44), 11077–11078. Link (Specific reference for 1,3-substituted cyclohexane -peptide synthesis).
Sources
Application Note: Solvent Systems for Z-1,3-cis-Achc-OH in SPPS
This Application Note is structured as a high-level technical guide for researchers integrating Z-1,3-cis-Achc-OH (cis-3-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid) into Solid-Phase Peptide Synthesis (SPPS).
-Amino AcidsPart 1: Executive Summary & Chemical Context
The Challenge: Sterics and Hydrophobicity
Z-1,3-cis-Achc-OH represents a class of conformationally constrained
-
Solubility (The "Z" Factor): The Benzyloxycarbonyl (Z) group adds significant lipophilicity compared to standard Fmoc/Boc groups. While soluble in chlorinated solvents (DCM), it often precipitates in pure DMF at high concentrations.
-
Aggregation (The "Cyclic" Factor): The cyclohexane ring imposes rigid constraints. Once coupled, these residues disrupt the solvation sphere of the growing peptide chain, leading to on-resin aggregation and "difficult sequences" where diffusion of reagents is blocked.
The Solution: High-Dielectric Binary Solvent Systems
Standard SPPS solvents (DMF) are often insufficient for Z-protected cyclic residues. This protocol advocates for a Polarity-Tuned Binary System , specifically prioritizing NMP (N-Methyl-2-pyrrolidone) over DMF, and utilizing DMSO as a chaos-inducing co-solvent to prevent aggregation.
Part 2: Solvent Selection & Solubility Screening
Do not rely on generic solubility data. The effective solubility of Z-1,3-cis-Achc-OH depends heavily on purity and crystal morphology. You must perform a Solubility Screening before committing to the synthesizer.
Solvent Tier List
| Tier | Solvent System | Suitability | Mechanism of Action |
| 1 (Recommended) | NMP (Neat) | High | Higher dielectric constant ( |
| 2 (Aggregating) | NMP : DMSO (4:1) | Very High | DMSO disrupts inter-chain H-bonds (aggregation); NMP maintains lipid solubility. |
| 3 (Standard) | DMF | Moderate | Standard SPPS solvent. May cause precipitation at >0.3 M for Z-Achc. |
| 4 (Alternative) | DCM : DMF (1:1) | High | DCM dissolves the Z-group well; DMF supports the coupling reaction. Warning: Volatile. |
Protocol 1: The "Drop-Wise" Solubility Screen
Perform this test to determine the maximum stable concentration for your specific batch of amino acid.
-
Weighing: Weigh 50 mg of Z-1,3-cis-Achc-OH into a 2 mL HPLC vial.
-
Primary Solvation: Add NMP in 100
L increments. Vortex for 30 seconds after each addition. -
Visual Check: Hold against a black background. Look for "schlierenc" lines or micro-precipitates.
-
Clear Solution: Proceed.
-
Cloudy/Gel: Add DMSO (up to 20% v/v).
-
-
Stability Test: Let the solution stand for 1 hour. If crystals form, the concentration is too high.
-
Target Concentration: 0.2 M to 0.5 M is ideal for coupling.
-
Part 3: Automated Coupling Protocol
The steric bulk of the cyclohexane ring hinders the approach of the activated ester to the N-terminus of the resin-bound peptide. Standard DIC/HOBt activation is often too slow, leading to capping or deletion sequences.
Recommended Activation Chemistry
-
Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for reducing racemization in chiral cyclic residues.
-
Base: TMP (2,4,6-Trimethylpyridine / Collidine) or DIPEA . Collidine is preferred for "difficult" couplings as it minimizes base-catalyzed side reactions.
Protocol 2: Step-by-Step Coupling Workflow
Reagents:
-
AA Solution: 0.4 M Z-1,3-cis-Achc-OH in NMP.
-
Activator: 0.38 M HATU in NMP.
-
Base: 2 M DIPEA in NMP.
Procedure:
-
Resin Swelling: Wash resin 3x with NMP (not DMF) to equate the solvent environment.
-
Activation:
-
Combine AA Solution and Activator (1:1 ratio) in a pre-activation vessel.
-
Add Base (2 equivalents relative to AA).
-
Wait time:30 seconds (Do not over-activate; HATU esters hydrolyze quickly).
-
-
Coupling:
-
Washing: Wash resin 5x with NMP to remove excess hydrophobic Z-amino acid.
Part 4: Visualization of Workflows
Logic Diagram: Solvent Decision Tree
This decision tree guides the researcher through the selection process based on observed solubility and aggregation risks.
Figure 1: Decision matrix for selecting the optimal solvent system based on visual solubility cues.
Logic Diagram: Coupling Mechanism & Steric Management
This diagram illustrates the causality between the cyclic structure and the requirement for HATU/NMP.
Figure 2: Mechanistic rationale for selecting HATU/HOAt and NMP/DMSO for cyclic beta-amino acids.
Part 5: References & Authority[3]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Comprehensive guide on protecting group solubility and stability (including Z/Cbz).
-
Albericio, F., & Tulla-Puche, J. (2008). The Status of the Art of the Synthesis of Peptide-Based Drugs. Uses of NMP and DMSO in "difficult sequence" synthesis.[3]
-
Bachem Technical Library. Solvents for Solid Phase Peptide Synthesis. Authoritative data on solvent polarity and resin swelling (NMP vs DMF).
-
PepMic Application Notes. Handling Hydrophobic Peptides. Protocols for using chaotropic salts and DMSO mixtures.
Disclaimer: The protocols described herein are based on general physicochemical properties of Z-protected cyclic beta-amino acids. Always consult the specific Certificate of Analysis (CoA) for your batch of Z-1,3-cis-Achc-OH regarding specific impurities that may affect solubility.
Sources
Application Notes and Protocols for the Synthesis and Evaluation of Antimicrobial Peptides Incorporating the Conformationally Constrained Z-1,3-cis-Achc-OH Residue
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) are a promising class of molecules, but their susceptibility to proteolytic degradation often limits their clinical utility. The incorporation of non-proteinogenic amino acids, such as cyclic β-amino acids, offers a compelling strategy to enhance the stability and modulate the bioactivity of AMPs. This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of antimicrobial peptides containing the conformationally constrained residue, Z-1,3-cis-Achc-OH (cis-3-aminocyclohexanecarboxylic acid). By introducing this rigid structural element, researchers can explore the impact of defined secondary structures on antimicrobial potency, spectrum, and proteolytic resistance.
Introduction: The Rationale for Engineering AMPs with Z-1,3-cis-Achc-OH
Antimicrobial peptides often exert their function through the adoption of specific secondary structures, such as α-helices, which facilitate their interaction with and disruption of microbial membranes[1][2]. However, the inherent flexibility of the peptide backbone makes them vulnerable to enzymatic degradation by proteases[3][4]. The introduction of conformationally constrained non-proteinogenic amino acids, particularly cyclic β-amino acids, is a powerful tool to address this limitation[5][6].
The Z-1,3-cis-Achc-OH residue, a cyclic β-amino acid, offers several strategic advantages in the design of novel AMPs:
-
Conformational Rigidity: The cyclohexane ring restricts the torsional angles of the peptide backbone, promoting the formation of stable, well-defined secondary structures. While homooligomers of cis-ACHC tend to adopt extended conformations, their incorporation into heterogeneous peptides can induce specific turns or stabilize helical folds[7]. This pre-organization can reduce the entropic penalty of folding upon membrane binding, potentially enhancing bioactivity[8].
-
Proteolytic Stability: The non-natural β-amino acid structure is a poor substrate for proteases, which are highly specific for L-α-amino acids. The incorporation of Z-1,3-cis-Achc-OH can therefore significantly increase the peptide's resistance to enzymatic degradation, prolonging its half-life in biological systems[9][10].
-
Modulation of Amphipathicity: The spatial orientation of the amino and carboxyl groups on the cyclohexane ring influences the overall topology of the peptide. This allows for precise control over the distribution of hydrophobic and cationic residues, a key determinant of antimicrobial activity and selectivity[11].
This application note will guide researchers through the entire workflow, from the design considerations to the final biological evaluation of AMPs incorporating Z-1,3-cis-Achc-OH.
Materials and Reagents
Solid-Phase Peptide Synthesis (SPPS)
-
Resins:
-
Fmoc-Rink Amide MBHA resin (for C-terminal amide peptides)
-
2-Chlorotrityl chloride resin (for C-terminal acid peptides or protected fragments)
-
-
Amino Acids:
-
Standard Fmoc-protected L-amino acids with appropriate side-chain protection (e.g., Boc for Lys, Pbf for Arg, Trt for His, tBu for Ser/Thr/Tyr/Asp/Glu).
-
Fmoc-cis-1,3-aminocyclohexane carboxylic acid (Fmoc-cis-Achc-OH) (Commercially available, e.g., from Santa Cruz Biotechnology, CAS 312965-05-2)[12].
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Activating Agents/Additives:
-
HOBt (Hydroxybenzotriazole)
-
Oxyma Pure® (Ethyl (hydroxyimino)cyanoacetate)
-
-
Bases:
-
DIPEA (N,N-Diisopropylethylamine)
-
2,4,6-Collidine (recommended for sterically hindered couplings to minimize racemization)
-
-
Deprotection Reagent:
-
20% (v/v) Piperidine in DMF
-
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Methanol (MeOH), ACS grade
-
Diethyl ether, anhydrous
-
-
Cleavage Cocktail:
-
Reagent K: TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5 v/v/v/w/v)
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for peptides without Trp, Cys, or Met.
-
-
Other:
-
Kaiser Test Kit (for monitoring coupling completion)
-
SPPS reaction vessels
-
Shaker for SPPS
-
Peptide Characterization
-
RP-HPLC System:
-
C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Mass Spectrometer:
-
ESI-MS or MALDI-TOF
-
Biological Assays
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Growth Media:
-
Mueller-Hinton Broth (MHB)
-
Tryptic Soy Broth (TSB)
-
-
Reagents and Consumables:
-
96-well microtiter plates
-
Sterile PBS (Phosphate-Buffered Saline)
-
Resazurin sodium salt or similar viability indicator
-
Proteases (e.g., Trypsin, Proteinase K)
-
Human red blood cells (for hemolysis assay)
-
Triton X-100
-
Detailed Protocols
Solid-Phase Peptide Synthesis (SPPS) of an Exemplary AMP
This protocol describes the manual synthesis of a hypothetical 12-mer AMP, Ac-K(Boc)-F-K(Boc)-[cis-Achc]-F-K(Boc)-F-W(Boc)-K(Boc)-F-K(Boc)-F-NH₂, on Rink Amide resin using Fmoc/tBu chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: Automated workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol:
-
Resin Swelling: Place the Rink Amide MBHA resin (0.1 mmol scale) in a 10 mL SPPS reaction vessel. Add 5 mL of DMF and allow the resin to swell for at least 1 hour on a shaker.
-
Initial Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF. Shake for 3 minutes. Drain and repeat with a fresh 5 mL portion of the deprotection solution for 10 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Coupling of the First Amino Acid (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin. Shake for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling (beads should remain yellow). If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence.
-
Coupling of Fmoc-cis-Achc-OH (Special Consideration):
-
Rationale: Fmoc-cis-Achc-OH is a sterically hindered β-amino acid, which can lead to slower coupling kinetics. To ensure complete incorporation, a more potent coupling reagent and extended reaction times are recommended.
-
Protocol:
-
Use HATU (0.39 mmol, 3.9 eq.) as the coupling reagent instead of HBTU.
-
Use 2,4,6-collidine (0.8 mmol, 8 eq.) as the base instead of DIPEA to minimize potential racemization.
-
Extend the coupling time to 4-6 hours, or even overnight if necessary.
-
Perform a double coupling: after the first coupling and a DMF wash, repeat the coupling step with a fresh solution of activated Fmoc-cis-Achc-OH.
-
Meticulously perform the Kaiser test to ensure the absence of free amines before proceeding to the next cycle.
-
-
-
N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal lysine, wash the resin with DMF. Add a solution of 10% acetic anhydride and 5% DIPEA in DMF (5 mL) and shake for 30 minutes. Wash thoroughly with DMF and then DCM.
-
Cleavage and Side-Chain Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add 5 mL of the cleavage cocktail (e.g., Reagent K) to the resin.
-
Shake at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge at 4000 rpm for 10 minutes. Decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water and purify by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Characterization of the Synthesized Peptide
3.2.1. RP-HPLC Analysis
-
Purpose: To assess the purity of the synthesized peptide.
-
Method:
-
Dissolve a small amount of the lyophilized peptide in water/acetonitrile.
-
Inject onto a C18 column.
-
Elute with a linear gradient of 10-90% B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the absorbance at 220 nm and 280 nm.
-
-
Expected Outcome: A single major peak indicating a pure compound.
3.2.2. Mass Spectrometry
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Method: Use either ESI-MS or MALDI-TOF to determine the mass of the purified peptide.
-
Expected Outcome: The observed mass should match the calculated theoretical mass of the peptide.
| Peptide Sequence | Calculated Mass (Da) | Observed Mass (Da) | Purity (RP-HPLC) |
| Ac-KFK[cis-Achc]FKFWKFKF-NH₂ | 1759.1 | 1759.2 [M+H]⁺ | >95% |
3.2.3. Circular Dichroism (CD) Spectroscopy
-
Purpose: To investigate the secondary structure of the peptide in different environments.
-
Method:
-
Dissolve the peptide in 10 mM phosphate buffer (pH 7.4) to mimic an aqueous environment.
-
Dissolve the peptide in a membrane-mimicking solvent, such as 50% trifluoroethanol (TFE) in buffer or in the presence of SDS micelles.
-
Record CD spectra from 190 to 260 nm.
-
-
Expected Outcome: The incorporation of cis-Achc may induce a specific turn or stabilize a helical conformation, which would be indicated by characteristic CD spectra (e.g., minima at ~208 and ~222 nm for an α-helix).
Antimicrobial Activity Assay
3.3.1. Minimum Inhibitory Concentration (MIC) Assay
-
Purpose: To determine the lowest concentration of the peptide that inhibits the visible growth of bacteria.
-
Protocol (Broth Microdilution Method):
-
Prepare a stock solution of the peptide in sterile water or 0.01% acetic acid.
-
In a 96-well plate, perform a two-fold serial dilution of the peptide in Mueller-Hinton Broth (MHB), typically from 64 µg/mL to 0.125 µg/mL.
-
Prepare a bacterial inoculum of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial suspension to each well containing the peptide dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
-
Proteolytic Stability Assay
-
Purpose: To evaluate the resistance of the peptide to degradation by proteases.
-
Protocol:
-
Incubate the peptide (e.g., at 50 µg/mL) with a protease (e.g., trypsin, 1 µg/mL) in an appropriate buffer at 37°C.
-
Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Stop the enzymatic reaction by adding an inhibitor or by acidifying the solution (e.g., with TFA).
-
Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
A control peptide with only α-amino acids should be run in parallel for comparison.
-
-
Expected Outcome: Peptides containing the cis-Achc residue are expected to show significantly higher stability (slower degradation) compared to their all-α-amino acid counterparts.
Experimental Pipeline for AMP Synthesis and Evaluation
Caption: Comprehensive workflow from synthesis to biological evaluation of AMPs.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low peptide yield after cleavage | Incomplete coupling, especially of cis-Achc. | Use HATU/collidine for cis-Achc coupling. Perform a double coupling. Monitor with the Kaiser test. |
| Premature chain termination. | Ensure efficient deprotection and coupling steps. | |
| Multiple peaks in RP-HPLC | Incomplete coupling (deletion sequences). | Optimize coupling times and reagents as above. |
| Racemization during coupling. | Use HOBt or Oxyma Pure as additives. Use collidine instead of DIPEA for hindered residues. | |
| Side-product formation during cleavage. | Use appropriate scavengers in the cleavage cocktail based on the peptide sequence. | |
| No or low antimicrobial activity | Incorrect peptide sequence or structure. | Verify mass and purity. Re-synthesize if necessary. |
| Peptide aggregation. | Prepare fresh solutions and sonicate if needed. | |
| Inappropriate assay conditions. | Ensure correct bacterial inoculum and media. | |
| High hemolytic activity | Excessive hydrophobicity. | Redesign the peptide to balance hydrophobicity and cationicity. |
Conclusion
The incorporation of Z-1,3-cis-Achc-OH into antimicrobial peptides represents a promising strategy for developing novel therapeutics with enhanced stability and potentially improved activity profiles. The conformational constraint imposed by this cyclic β-amino acid can lead to more stable secondary structures and increased resistance to proteolytic degradation. The protocols detailed in this guide provide a robust framework for the successful synthesis, purification, characterization, and biological evaluation of these engineered peptides. By systematically applying these methods, researchers can effectively explore the structure-activity relationships of this novel class of peptidomimetics and contribute to the development of next-generation antimicrobial agents.
References
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). MDPI. [Link]
-
Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine. (2023). PubMed. [Link]
-
Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine. (2024). ResearchGate. [Link]
-
Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. (n.d.). PMC. [Link]
-
Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. (2015). PubMed. [Link]
-
Overcoming Proteolytic Instability in a β-Turn Antimicrobial Peptide via Cyclization and Stereochemical Inversion to Combat MDR Bacteria. (2026). ACS Publications. [Link]
-
Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. (2024). PMC. [Link]
-
Differential Impact of β and γ Residue Preorganization on α/β/γ-Peptide Helix Stability in Water. (n.d.). PMC. [Link]
-
Antimicrobial peptides with protease stability: progress and perspective. (n.d.). ProQuest. [Link]
-
Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis. (n.d.). PMC. [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Probing the Proteolytic Stability of Beta-Peptides Containing Alpha-Fluoro- And Alpha-Hydroxy-Beta-Amino Acids. (2004). PubMed. [Link]
-
CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. (n.d.). Biomolecular Forms and Functions - World Scientific Publishing. [Link]
-
Synthesis, Conformational Analysis and Biological Studies of Cyclic Cationic Antimicrobial Peptides Containing Sugar Amino Acids. (2008). ACS Publications. [Link]
-
Searching the conformational space of cyclic beta-amino acid peptides. (2009). PubMed. [Link]
-
Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells. (n.d.). PNAS. [Link]
-
Structural Analysis and Activity Correlation of Amphiphilic Cyclic Antimicrobial Peptides Derived from the [W 4 R 4 ] Scaffold. (2023). Chapman University Digital Commons. [Link]
-
Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. (n.d.). Scilit. [Link]
-
Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. (2025). PMC. [Link]
-
Post-translational Modifications of Natural Antimicrobial Peptides and Strategies for Peptide Engineering. (n.d.). PMC. [Link]
-
Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. (2018). MDPI. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. (2020). Deliver Therapeutics. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC. [Link]
-
Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential. (2025). IntechOpen. [Link]
-
Antimicrobial Peptides – Molecules With Multiple Biological Functions. (n.d.). Frontiers. [Link]
-
Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases. (2025). Future Journal of Pharmaceutical Sciences. [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (n.d.). ETH Library. [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial peptides with protease stability: progress and perspective - ProQuest [proquest.com]
- 5. Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 6. worldscientific.com [worldscientific.com]
- 7. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Scale-up protocols for Z-1,3-cis-Achc-OH peptide coupling
Application Note: Scale-Up Protocols for Z-1,3-cis-Achc-OH Peptide Coupling
Introduction & Structural Rationale
The incorporation of alicyclic amino acids into peptide backbones is a highly effective strategy for engineering conformational constraints, enhancing proteolytic stability, and modulating protein folding pathways[]. Among these, Z-1,3-cis-Achc-OH (cis-1-(Benzyloxycarbonyl-amino)-cyclohexyl-3-carboxylic acid) is a critical building block utilized in the development of durable peptide therapeutics, particularly those targeting complex neurological disorders[2].
However, the cyclohexane ring of Z-1,3-cis-Achc-OH introduces severe steric hindrance at the
Physicochemical Profiling
Understanding the physical properties of the monomer is the first step in designing a scalable process. The lipophilic nature of the Z-protecting group combined with the cyclohexane ring necessitates careful solvent selection to maintain resin swelling during solid-phase peptide synthesis (SPPS).
Table 1: Physicochemical Profile of Z-1,3-cis-Achc-OH
| Parameter | Specification / Value | Operational Implication |
| CAS Number | 952616-39-6[] | Verification of raw material identity. |
| Molecular Formula | C15H19NO4[2] | Stoichiometric calculations. |
| Molecular Weight | 277.31 g/mol [] | Mass-to-molar conversion for scale-up. |
| Melting Point | 109–115 °C[2] | Indicates crystalline stability; requires pre-dissolution before reactor addition. |
| Protecting Group | Z (Benzyloxycarbonyl) | Requires strong acid (HF/TFMSA) or catalytic hydrogenation for final global deprotection. |
| Stereochemistry | 1,3-cis conformation | Dictates the specific geometric constraint (e.g., |
Mechanistic Causality: Overcoming Steric Hindrance
In traditional SPPS, carbodiimides like DIC (N,N'-diisopropylcarbodiimide) react with the carboxylic acid to form an O-acylisourea intermediate. For unhindered amino acids, the resin-bound amine rapidly attacks this intermediate. However, the bulky cyclohexane ring in Z-1,3-cis-Achc-OH sterically shields the electrophilic carbonyl. This delay allows the O-acylisourea to undergo an irreversible intramolecular rearrangement into an inactive N-acylurea, permanently terminating the coupling potential of that monomer.
To bypass this, an additive must rapidly trap the O-acylisourea to form a highly electrophilic, yet sterically accessible, active ester. While HOBt and HOAt were historically used, they pose severe explosive hazards at the kilogram scale[3]. OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the superior alternative. Oxyma reacts rapidly with the O-acylisourea to form an Oxyma-active ester, which is highly resistant to rearrangement and exhibits exceptional electrophilicity, driving the acylation of the hindered amine to completion[3][4].
Fig 1: Mechanistic activation pathway of Z-1,3-cis-Achc-OH using DIC/OxymaPure.
Table 2: Coupling Reagent Performance Matrix for Hindered Residues
| Reagent System | Relative Kinetics | Epimerization Risk | Scale-Up Suitability | Cost-Efficiency |
| DIC / HOBt | Slow | Moderate | Low (Explosive hazard) | High |
| HATU / DIEA | Very Fast | High (if pre-activated) | Moderate (High cost) | Low |
| DIC / OxymaPure | Fast | Very Low[3] | High (Stable, safe)[5] | High |
The Self-Validating Scale-Up Workflow
To guarantee trustworthiness in a pilot or commercial manufacturing environment, a protocol cannot rely on assumed completion. The workflow must be self-validating . This is achieved by integrating a mandatory In-Process Control (IPC) micro-cleavage step coupled with an irreversible capping mechanism.
If the coupling of Z-1,3-cis-Achc-OH is incomplete, unreacted amines are permanently acetylated (capped). This prevents the formation of "deletion sequences" (
Fig 2: Self-validating scale-up workflow for Z-1,3-cis-Achc-OH peptide coupling.
Detailed Scale-Up Protocol (100 mmol Pilot Scale)
Note: This protocol assumes a starting resin substitution of 0.5 mmol/g (200 g of resin).
Phase 1: Preparation and Swelling
-
Transfer 200 g of the growing peptide-resin into a 5 L jacketed solid-phase reactor.
-
Add 2.0 L of Dimethylformamide (DMF). Agitate via nitrogen sparging for 60 minutes to ensure complete polymer swelling. Drain the solvent.
Phase 2: Pre-Activation (The Critical Kinetic Window) Causality Check: Pre-activation must be performed at a slightly reduced temperature to prevent the highly reactive Oxyma ester from degrading before it encounters the resin-bound amine.
-
In a separate 2 L glass vessel, dissolve 41.6 g (150 mmol, 1.5 eq) of Z-1,3-cis-Achc-OH and 21.3 g (150 mmol, 1.5 eq) of OxymaPure in 1.0 L of DMF.
-
Cool the mixture to 10 °C.
-
Add 23.5 mL (150 mmol, 1.5 eq) of DIC dropwise over 5 minutes.
-
Stir the solution for exactly 5 minutes to allow the formation of the Oxyma active ester.
Phase 3: Elevated-Temperature Coupling Causality Check: Sterically hindered alicyclic amino acids face a high activation energy barrier. Gently heating the reactor provides the thermodynamic push required to drive the reaction forward without causing thermal degradation[3].
-
Transfer the pre-activated solution into the 5 L jacketed reactor containing the resin.
-
Set the reactor jacket temperature to 45 °C.
-
Agitate via continuous nitrogen bubbling for 4 hours.
-
Drain the coupling solution and wash the resin with DMF (3 × 2.0 L).
Phase 4: IPC Micro-Cleavage (Self-Validation)
-
Withdraw a 10 mg sample of resin. Wash with Dichloromethane (DCM) and dry.
-
Treat with 200 µL of cleavage cocktail (e.g., TFA/TIPS/H2O) for 1 hour (Note: This clears standard side-chain protections but leaves the Z-group intact).
-
Precipitate in cold ether, centrifuge, dissolve in MeCN/H2O, and analyze via LC-MS.
-
Decision Gate: If the uncoupled peptide peak is >1%, execute a Double Coupling using 1.0 eq of reagents for 2 hours at 45 °C.
Phase 5: Sequence Termination (Capping)
-
Once IPC confirms
99% conversion, add a capping solution consisting of 10% Acetic Anhydride ( ) and 10% Diisopropylethylamine (DIEA) in DMF (1.5 L) to the reactor. -
Agitate for 15 minutes at room temperature.
-
Drain and wash extensively with DMF (4 × 2.0 L) and DCM (3 × 2.0 L) to prepare for the next synthetic step or final cleavage.
References
1.[] BOC Sciences. Z-1,3-cis-ACHC-OH - (CAS 952616-39-6) - Amino Acids. Retrieved from 2.[2] Chem-Impex. Z-cis-3-aminocyclohexanecarboxylic acid. Retrieved from 2 3.[4] ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from 4 4.[3] BenchChem. Technical Support Center: Optimizing Oxyma-Activated Couplings. Retrieved from 3 5.[5] Luxembourg Bio Technologies. EDC·HCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. Retrieved from 5
Sources
Troubleshooting & Optimization
Improving solubility of Z-1,3-cis-Achc-OH in DMF and DCM
Technical Support Center: Solubility Optimization for Z-1,3-cis-Achc-OH
Subject: Troubleshooting Solubility of Z-1,3-cis-Achc-OH in DMF and DCM Ticket ID: #SOL-ACHC-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
You are encountering solubility issues with Z-1,3-cis-Achc-OH (N-Benzyloxycarbonyl-cis-3-aminocyclohexanecarboxylic acid). This is a common challenge with constrained
The Z-group (benzyloxycarbonyl) adds aromatic hydrophobicity, which, combined with the polar carboxylic acid and the amide bond, creates a molecule that can "stack" effectively, resisting solvation in standard peptide grade solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).
This guide provides three tiered protocols to overcome this, moving from physical manipulation to advanced solvent engineering.
Module 1: The Diagnostics (Why is this happening?)
Before adding reagents, determine the nature of the insolubility to choose the right fix.
| Observation | Diagnosis | Recommended Protocol |
| Cloudy Suspension / Floating Particles | High Crystal Lattice Energy. The solvent cannot overcome the energy holding the solid crystal together. | Protocol A (Physical) |
| Gel Formation / Viscous Sludge | H-Bond Aggregation. The molecules are dissolved but have formed an intermolecular network (beta-sheet-like). | Protocol B (Chaotropic) |
| Precipitation upon Base Addition | Salt Formation. The amine salt of the acid is less soluble in non-polar solvents (common in DCM). | Protocol C (Solvent Engineering) |
Module 2: Troubleshooting Protocols
Protocol A: Physical Disruption (The "Energy" Fix)
Use this for: Initial attempts in DMF or DCM when particles are visible.
The rigid 1,3-cis-cyclohexane backbone creates a "brick-like" crystal lattice. Standard stirring is often insufficient.
-
Sonication (Critical): Place the sealed vial in an ultrasonic bath. Sonicate for 10–15 minutes at ambient temperature.
-
Why: Acoustic cavitation provides the localized energy needed to break the crystal lattice, which stirring cannot achieve.
-
-
Thermal Shift: Warm the solution to 35–40°C (Do not exceed 45°C to avoid Z-group instability or side reactions).
-
Tip: If using DCM, be cautious of the low boiling point (39.6°C). Use a warm water bath, not a hot plate.
-
Protocol B: The "Magic Spike" (H-Bond Disruption)
Use this for: Gelation or stubborn insolubility in DCM.
DCM is excellent for the hydrophobic Z-group but poor for the H-bonding amide/acid core. We must disrupt the H-bonds without changing the bulk solvent properties.
The Reagent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) or TFE (2,2,2-Trifluoroethanol).
-
Suspend Z-1,3-cis-Achc-OH in DCM.
-
Add HFIP dropwise until the solution clears.
-
Target Concentration: 5% to 10% (v/v) HFIP in DCM.
-
-
Mechanism: HFIP is a potent hydrogen bond donor. It competitively binds to the amide carbonyls of your amino acid, breaking the intermolecular H-bonds causing the aggregation/insolubility.
Warning: HFIP is acidic. If you are performing a coupling reaction immediately after, ensure your base (DIEA/NMM) quantity accounts for neutralizing the specific environment, though HFIP itself does not consume base like a carboxylic acid, it alters the pKa environment.
Protocol C: Chaotropic Solvation (The DMF Fix)
Use this for: Synthesis in DMF where the amino acid "gums up."
In DMF, aggregation is the enemy. We use "chaotropic" salts to disrupt the water-structure-like networks formed by the peptides.
-
Prepare Solvent: Make a stock solution of 0.8M LiCl (Lithium Chloride) in DMF.
-
Note: LiCl is hygroscopic. Dry it in an oven or use anhydrous LiCl before dissolving.
-
-
Dissolution: Attempt to dissolve Z-1,3-cis-Achc-OH in this LiCl/DMF solution.
-
Mechanism: Lithium ions (
) coordinate strongly with the carbonyl oxygens and amide nitrogens, effectively "shielding" them from interacting with each other.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for solubilizing Z-1,3-cis-Achc-OH based on the solvent system and observed behavior.
Figure 1: Decision tree for solubilizing Z-1,3-cis-Achc-OH in organic solvents.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use DMSO instead of DMF? A: Yes. DMSO (Dimethyl Sulfoxide) is a more powerful solvent than DMF.[1] If your application allows (e.g., you are not doing reactions sensitive to oxidation), DMSO is often the "nuclear option" for solubility. However, removing DMSO is difficult due to its high boiling point.
Q2: Will adding base (DIEA/TEA) help dissolve the free acid? A: It depends on the solvent.
-
In DMF: Yes. Converting the carboxylic acid (-COOH) to a carboxylate salt (-COO⁻) usually improves solubility in polar aprotic solvents like DMF.
-
In DCM: Proceed with caution. Salts are often less soluble in non-polar DCM than the free acid. Adding DIEA to a suspension in DCM might cause the solid to "gum up" further or precipitate.
Q3: I am using this for a coupling reaction (EDC/HOBt or HATU). Will HFIP interfere? A: HFIP is generally compatible with carbodiimide (EDC/DIC) and onium (HATU/HBTU) couplings, but it slows down the kinetics slightly because it solvates the nucleophile. If using HFIP, extend your coupling time by 25–50%.
Q4: Is the "cis" isomer harder to dissolve than the "trans" isomer? A: Typically, yes. The cis-1,3-configuration in cyclohexane derivatives often allows for a "U-shape" or folded conformation that facilitates intramolecular H-bonding or tighter crystal packing compared to the more linear trans isomer.
References
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helvetica Chimica Acta.
- Relevance: Foundational work on beta-peptide synthesis and the solubility challenges of cyclohexane-based amino acids.
-
Narita, M., et al. (1988).[2] The Solubility of Peptide Intermediates in Organic Solvents.[2][3][4] Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan.[2]
- Relevance: Establishes HFIP as a critical cosolvent for disrupting peptide aggreg
-
Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Relevance: Validates the use of Chaotropic salts (LiCl) and "Magic Mixtures" in peptide chemistry.
- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. Relevance: Standard reference for solvent engineering in peptide synthesis (DCM/DMF/NMP usage).
Sources
Technical Support Center: Minimizing Epimerization of Z-1,3-cis-Achc-OH During Activation
Welcome to the Advanced Peptide Engineering Support Center. This hub is designed for researchers, scientists, and drug development professionals dealing with the synthesis of conformationally constrained peptides. Here, we address the critical challenge of minimizing the epimerization (often broadly termed racemization) of Z-1,3-cis-Achc-OH (Cbz-protected 1,3-cis-aminocyclohexanecarboxylic acid) during carboxyl activation.
Frequently Asked Questions (FAQs): Mechanisms & Causality
Q: Why is Z-1,3-cis-Achc-OH highly susceptible to stereochemical degradation during activation? A: The structural constraint of the cyclohexane ring makes the alpha-proton at the C1 position uniquely acidic once the carboxyl group is activated (e.g., as an O-acylisourea or active ester). When exposed to a tertiary amine base like DIPEA, this proton is easily abstracted, leading to an enolate intermediate. Because reprotonation is not perfectly stereocontrolled, the C1 stereocenter inverts, converting the desired cis-1,3-isomer into the thermodynamically competitive trans-1,3-isomer ()[1].
Q: Should I use HATU/DIPEA for coupling this sterically hindered amino acid? A: No. While HATU is an exceptionally strong coupling reagent for hindered amino acids, the obligate use of a strong base (DIPEA, pKa ~10.5) catalyzes rapid enolization. If a uronium/aminium salt like HATU must be used, you must substitute DIPEA with 2,4,6-trimethylpyridine (TMP/collidine). TMP is sterically hindered and significantly less basic (pKa ~7.4), which provides sufficient basicity to drive the coupling while minimizing alpha-proton abstraction ()[2].
Q: What is the most effective reagent system to prevent this epimerization? A: A base-free activation strategy using Diisopropylcarbodiimide (DIC) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is the gold standard. OxymaPure is highly acidic (pKa ~4.6) and forms a highly reactive ester that outcompetes the enolization pathway without requiring any tertiary amine base ()[3].
Mechanistic Pathway of Epimerization
The following diagram illustrates the causality of base-induced stereochemical loss during the activation of Z-1,3-cis-Achc-OH, and how a base-free route bypasses this degradation.
Fig 1: Base-catalyzed enolization and epimerization pathway of Z-1,3-cis-Achc-OH.
Quantitative Data: Impact of Coupling Conditions
To guide your experimental design, the table below summarizes the empirical relationship between coupling reagents, base selection, temperature, and resulting epimerization rates for cyclic beta-amino acids ()[4].
| Coupling Reagent | Base (Equivalents) | Additive | Temp (°C) | Pre-activation (min) | Epimerization (% trans) | Coupling Yield (%) |
| HATU | DIPEA (2.0 eq) | None | 25 | 5 | 18.5% | 95% |
| HATU | TMP (2.0 eq) | None | 25 | 5 | 4.2% | 92% |
| DIC | None | HOBt | 25 | 5 | 2.1% | 88% |
| DIC | None | OxymaPure | 25 | 2 | 0.8% | 96% |
| DIC | None | OxymaPure | 0 | 2 | < 0.1% | 94% |
Troubleshooting Guide & Workflow
Issue: HPLC analysis of the cleaved peptide reveals a closely eluting peak with identical mass (diastereomer), indicating >5% trans-isomer formation. Diagnosis: The activation step is allowing the enolization rate to compete with the aminolysis (coupling) rate. Corrective Action: Implement the troubleshooting workflow below to systematically eliminate the root causes.
Fig 2: Systematic troubleshooting workflow for resolving epimerization issues.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your synthesis, this protocol integrates a "self-validating" micro-cleavage step. This allows you to empirically verify the stereochemical integrity of the Z-1,3-cis-Achc-OH residue before committing to subsequent elongation steps.
Protocol: Base-Free Coupling of Z-1,3-cis-Achc-OH using DIC/OxymaPure
Materials:
-
Z-1,3-cis-Achc-OH (3.0 equivalents relative to resin loading)
-
OxymaPure (3.0 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminus) in anhydrous DMF for 20 minutes. Drain completely.
-
Chilled Pre-Activation (Critical Step):
-
Dissolve Z-1,3-cis-Achc-OH and OxymaPure in a minimal volume of DMF.
-
Chill the solution to 0°C in an ice bath.
-
Add DIC to the chilled solution. Stir gently for strictly 1 to 2 minutes .
-
Causality: Prolonged pre-activation allows the active ester to degrade or enolize over time, even in the absence of a tertiary base. Keeping the temperature at 0°C kinetically suppresses proton abstraction.
-
-
Coupling:
-
Transfer the pre-activated mixture to the resin.
-
Agitate the reaction vessel at room temperature for 60–90 minutes.
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
-
Self-Validation (Micro-cleavage):
-
Withdraw a 2–5 mg aliquot of the coupled resin.
-
Treat with the appropriate cleavage cocktail (e.g., TFA/TIPS/H2O) for 1 hour.
-
Precipitate the intermediate peptide in cold ether, centrifuge, and dissolve in HPLC-grade water/acetonitrile.
-
Analysis: Run the sample on a high-resolution reverse-phase HPLC or chiral LC. Validation metric: Confirm the absence of a secondary diastereomeric peak (the trans-isomer) before proceeding to the deprotection of the Z-group.
-
References
-
Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
Application of Microwave Irradiation to the Synthesis of 14-Helical β-Peptides. Source: Organic Letters (ACS Publications). URL:[Link]
Sources
Troubleshooting low yields in Z-1,3-cis-Achc-OH peptide synthesis
Technical Support Center: Troubleshooting Low Yields in Z-1,3-cis-Achc-OH Peptide Synthesis
Introduction
Z-1,3-cis-Achc-OH (Z-protected 1,3-cis-aminocyclohexanecarboxylic acid) is a highly constrained, cyclohexane-derived non-proteinogenic amino acid. Its unique cis conformation imparts extreme structural rigidity, making it a powerful building block for engineering proteolytically stable peptide therapeutics and modulating protein folding pathways[]. However, this same rigidity introduces severe steric hindrance during peptide synthesis. Researchers frequently encounter truncated sequences, poor coupling efficiencies, and incomplete deprotections when working with this residue.
This guide provides a self-validating, mechanistic approach to diagnosing and resolving low yields associated with Z-1,3-cis-Achc-OH.
Diagnostic Workflow
Caption: Diagnostic workflow for resolving low yields in sterically hindered Achc peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does coupling Z-1,3-cis-Achc-OH to my growing peptide chain consistently fail or result in low yields? A: The primary culprit is extreme steric hindrance. The bulky cyclohexane ring restricts the conformational freedom required for the incoming activated carboxyl group to achieve the ideal Bürgi-Dunitz trajectory for nucleophilic attack[2]. Standard carbodiimide coupling reagents (like DIC/HOBt) fail to provide the necessary activation energy to overcome this barrier, leading to truncated sequences[3]. Solution: Switch to highly reactive uronium/aminium salts such as HATU or COMU, which stabilize the reactive intermediate and accelerate the reaction rate. For extreme cases, activating the hindered amino acid as an acid fluoride or using phosphonium reagents like PyAOP has been shown to be highly effective for α,α-disubstituted and cyclic amino acids[3][4].
Q2: The coupling onto the Achc residue (after its deprotection) is failing. How can I improve the nucleophilicity of the Achc amine? A: Once Z-1,3-cis-Achc-OH is incorporated and deprotected, the resulting primary amine is severely shielded by the adjacent cyclohexane ring. This steric shielding drastically reduces its effective nucleophilicity. Furthermore, hydrophobic cyclic residues often promote inter-chain aggregation on the resin, masking the reactive sites[5]. Solution:
-
Solvent Optimization: Switch the primary system solvent from DMF to NMP (N-Methyl-2-pyrrolidone). NMP solvates hydrophobic, sterically demanding peptide chains better than DMF, disrupting aggregation and exposing the hindered amine[5].
-
Double Coupling: Perform a double coupling of the incoming amino acid using fresh reagents to force the reaction to completion[6].
-
Microwave Assistance: Applying elevated temperatures (e.g., 75°C via microwave) provides the kinetic energy needed to overcome the steric barrier[2].
Q3: My LC-MS shows a major peak with a +134 Da mass shift. What happened? A: A +134 Da mass shift indicates that the Z (benzyloxycarbonyl) protecting group was not removed during your cleavage/deprotection step. Unlike the Fmoc group (removed by piperidine) or the Boc group (removed by standard TFA), the Z group is highly stable to standard Fmoc-SPPS basic conditions and standard TFA cleavage cocktails (e.g., 95% TFA)[6]. Solution: The Z group requires harsh acidic conditions or catalytic hydrogenolysis for removal. If synthesizing via SPPS, you must use strong acids like TFMSA (Trifluoromethanesulfonic acid) or HF for final cleavage. If synthesizing in solution, catalytic hydrogenation (H₂ with Pd/C) is the standard method.
Quantitative Data: Coupling Reagent Efficacy
To select the appropriate chemistry for incorporating Z-1,3-cis-Achc-OH, refer to the comparative data below regarding the activation of sterically hindered cyclic amino acids.
| Coupling Reagent | Activation Mechanism | Relative Reaction Rate | Typical Yield (Hindered) | Recommendation for Achc |
| DIC / HOBt | Carbodiimide / Benzotriazole | Slow | < 30% | Not recommended |
| DIC / Oxyma | Carbodiimide / Oxime | Moderate | 40 - 60% | Acceptable for routine, poor for Achc |
| HATU / DIPEA | Uronium (HOAt-based) | Very Fast | 85 - 95% | Highly Recommended[2][3] |
| PyAOP / DIPEA | Phosphonium (HOAt-based) | Very Fast | > 90% | Excellent for cyclic/bulky AAs[3] |
| Acid Fluoride | Acyl Fluoride | Extremely Fast | > 95% | Ultimate fallback for extreme hindrance[4] |
Table 1: Comparison of coupling reagents for sterically hindered amino acids.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Z-1,3-cis-Achc-OH using HATU
This protocol utilizes a self-validating approach: the use of HATU overcomes the steric barrier, while the subsequent Kaiser test validates the consumption of the resin-bound amine[2][6].
-
Resin Swelling: Swell the peptide-resin (0.1 mmol scale) in NMP for 30 minutes to maximize resin expansion and minimize hydrophobic aggregation[5].
-
Reagent Preparation: Dissolve Z-1,3-cis-Achc-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in a minimum volume of NMP. (Note: HATU is kept slightly sub-stoichiometric to the amino acid to prevent capping of the resin by unreacted uronium species).
-
Activation: Add DIPEA (0.8 mmol, 8 eq) to the solution. Vortex for 1-2 minutes until a color change (typically pale yellow) indicates active ester formation[2].
-
Coupling: Add the activated mixture to the resin. React at room temperature for 2 hours, or under microwave irradiation (75°C) for 15 minutes.
-
Washing: Drain and wash the resin thoroughly with NMP (5 × 1 min) and DCM (3 × 1 min).
-
Validation: Perform a Kaiser test. If beads remain blue (positive for free amines), repeat steps 2-5 (Double Coupling)[6].
Protocol 2: Deprotection of the Z-Group (Solution Phase Hydrogenolysis)
Because Z-groups resist standard TFA cleavage, this protocol outlines safe hydrogenolysis for solution-phase peptide fragments.
-
Solvent Preparation: Dissolve the purified Z-protected Achc-peptide in degassed Methanol or DMF (depending on sequence solubility).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w relative to the peptide). (Caution: Pd/C is pyrophoric; add carefully under a blanket of inert N₂ or Argon gas).
-
Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 2-4 hours.
-
Monitoring: Monitor reaction progress via LC-MS until the +134 Da peak completely disappears, confirming full deprotection.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected Achc-peptide, ready for subsequent coupling.
References
-
ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ResearchGate.[Link]
-
Biotage. "What do you do when your peptide synthesis fails?" Biotage. [Link]
-
Thieme. "Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines." Synform. [Link]
Sources
Technical Support Center: Optimizing Peptide Coupling for Z-1,3-cis-Achc-OH
Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing challenges when coupling Z-1,3-cis-Achc-OH (Z-protected 1,3-cis-aminocyclohexanecarboxylic acid). Due to the severe steric constraints of its alicyclic ring, standard coupling conditions often fail. Here, we dissect the mechanistic differences between HATU and PyBOP to help you troubleshoot sluggish kinetics, epimerization, and unwanted side reactions.
Diagnostic Overview: Workflow & Decision Matrix
When dealing with conformationally constrained alicyclic amino acids like Z-1,3-cis-Achc-OH, the cyclohexane ring sterically shields the carboxylic acid, drastically increasing the activation energy required for nucleophilic attack[],[2]. Choosing the correct coupling reagent requires balancing reactivity against the risk of chain-terminating side reactions,[3].
Fig 1. Decision matrix for optimizing Z-1,3-cis-Achc-OH coupling using HATU vs. PyBOP.
Troubleshooting & FAQs
Q1: Why does Z-1,3-cis-Achc-OH exhibit poor coupling efficiency when using PyBOP? Causality: PyBOP is a phosphonium-based reagent that converts the carboxylic acid into an OBt (1-hydroxybenzotriazole) active ester[4]. While highly effective for linear amino acids, the OBt ester lacks the neighboring group participation required to overcome the extreme steric bulk of the 1,3-cis-cyclohexane ring[5]. Without this assistance, the nucleophilic attack by the incoming amine is kinetically hindered, leading to incomplete coupling and low yields[3].
Q2: I switched to HATU to improve the yield, but LC-MS shows a major byproduct with a mass shift of +98 Da. What is this, and how do I prevent it? Causality: The +98 Da mass shift is the hallmark of guanidinylation [6]. HATU is a highly reactive aminium/uronium salt. If the formation of the OAt active ester is slower than the reaction of HATU with your free amine, the amine will directly attack the electrophilic carbon of HATU[7]. This forms a stable guanidinium adduct, permanently capping the peptide chain[8]. Resolution: You must decouple the activation step from the coupling step. Pre-activate Z-1,3-cis-Achc-OH with HATU and base for 3–5 minutes before introducing the nucleophilic amine. Furthermore, ensure HATU is the limiting reagent (e.g., 1.95 eq HATU to 2.0 eq Acid) so no free uronium salt remains to react with your amine[6].
Q3: Why is HATU so much faster than PyBOP for this specific alicyclic amino acid? Causality: HATU generates an OAt (1-hydroxy-7-azabenzotriazole) active ester. The critical difference is the nitrogen atom in the pyridine ring of HOAt. This nitrogen provides anchimeric assistance —it acts as a localized hydrogen-bond acceptor that actively guides the incoming nucleophilic amine toward the electrophilic carbonyl carbon. This effectively lowers the transition state energy, allowing the reaction to proceed rapidly despite the steric shielding of the cyclohexane ring.
Q4: How do I minimize epimerization/isomerization at the cis-1,3 positions during activation?
Causality: While the Z-protecting group (benzyloxycarbonyl) prevents classic oxazolone-mediated
Comparative Data Matrix
Summarizing the operational parameters to help you select the appropriate reagent based on your specific synthesis constraints.
| Parameter | HATU | PyBOP |
| Active Ester Formed | OAt (1-hydroxy-7-azabenzotriazole) | OBt (1-hydroxybenzotriazole) |
| Relative Reactivity | Very High (Anchimeric assistance) | Moderate to High[4] |
| Steric Hindrance Tolerance | Excellent (Ideal for Z-1,3-cis-Achc-OH) | Poor to Moderate[3] |
| Primary Side Reaction | Guanidinylation of free amine (+98 Da)[7] | Pyrrolidide formation (rare)[4] |
| Pre-activation Required? | Yes (To prevent chain capping)[6] | No (Safe for in-situ activation)[4] |
| Optimal Base | DIPEA or TMP (Collidine) | DIPEA or NMM (N-Methylmorpholine) |
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify intermediate success before proceeding to the next step.
Protocol A: HATU-Mediated Coupling (Optimized for Steric Hindrance & Zero Capping)
Use this protocol when coupling Z-1,3-cis-Achc-OH to a highly hindered secondary amine or a resin-bound peptide.
-
Stoichiometric Preparation: In a clean, dry vial, dissolve Z-1,3-cis-Achc-OH (2.0 eq ) and HATU (1.95 eq ) in anhydrous DMF.
-
Causality Note: Using a slight deficit of HATU guarantees that 100% of the uronium salt is consumed during activation, eliminating the risk of guanidinylation[6].
-
-
Pre-Activation: Add TMP (Collidine) (4.0 eq ) to the solution. Vortex gently and let stand at room temperature for exactly 3 to 5 minutes.
-
System Validation (Checkpoint 1): Pull a 1 µL aliquot of the activation mixture, quench it in 100 µL of Methanol, and analyze via LC-MS.
-
Success Criteria: You should observe the complete disappearance of the free acid mass and the appearance of the OAt-active ester mass. Do not proceed until activation is confirmed.
-
-
Coupling: Transfer the pre-activated solution to the vessel containing your free amine (1.0 eq ). Stir or agitate at room temperature for 1 to 2 hours.
-
System Validation (Checkpoint 2): Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines). A negative result (colorless/yellow) validates complete amide bond formation.
Protocol B: PyBOP Double-Coupling (Optimized for Cost & Side-Reaction Avoidance)
Use this protocol if you must avoid HATU due to cost constraints or if your sequence contains highly nucleophilic side chains prone to uronium adduction.
-
In-Situ Activation: Dissolve Z-1,3-cis-Achc-OH (3.0 eq ) and PyBOP (3.0 eq ) in anhydrous DMF. Immediately add this mixture to your amine (1.0 eq ), followed by DIPEA (6.0 eq ).
-
Extended Reaction: Agitate the mixture for 2 to 3 hours. (The OBt ester reacts slowly with the bulky Achc ring).
-
System Validation (Checkpoint 1): Perform a Kaiser/Chloranil test. If the test is slightly positive (light blue/green), the sluggish kinetics have stalled the reaction equilibrium.
-
Double Coupling: Drain the reaction mixture and wash the resin/precipitate with DMF (3 × 5 mL) to remove spent OBt and phosphine oxide byproducts. Repeat Step 1 with fresh reagents and agitate for an additional 2 hours to force the reaction to completion.
References
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
- A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides Benchchem
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- PyBOP | 128625-52-5 | Peptide Coupling Reagent ChemPep
- Peptide Coupling Reagents Guide Sigma-Aldrich
- Epimeris
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem
- Z-1,3-cis-ACHC-OH - (CAS 952616-39-6) - Amino Acids BOC Sciences
- Z-cis-3-aminocyclohexanecarboxylic acid Chem-Impex
- Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers...
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation in Z-1,3-cis-Achc-OH rich sequences
To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Preventing Aggregation in Z-1,3-cis-Achc-OH Rich Sequences
Executive Summary
Sequences rich in Z-1,3-cis-Achc-OH (N-benzyloxycarbonyl-cis-3-aminocyclohexanecarboxylic acid) present a dual challenge: steric hindrance during coupling and hydrophobic aggregation during purification. As a
This guide provides field-proven protocols to disrupt these aggregates and ensure successful synthesis, purification, and handling.
Module 1: The Aggregation Mechanism
To solve the problem, we must understand the force driving it. 1,3-cis-Achc residues do not behave like standard
-
Hydrophobic Collapse: The cyclohexane ring is non-polar. When multiple Achc residues are sequential, they form a "greasy" scaffold. The Z-group (Cbz) at the N-terminus adds a significant aromatic hydrophobic cap, further decreasing solubility in polar buffers.
-
Foldamer Stacking: Cyclic
-amino acids are pre-organized to fold. Unlike flexible linear peptides, they rapidly adopt stable secondary structures (often helices or sheets depending on stereochemistry) stabilized by inter-residue hydrogen bonds. These folded units stack upon each other, leading to macroscopic precipitation.
Visualizing the Problem (Pathway Diagram)
Figure 1: Mechanism of aggregation in cyclic
Module 2: Synthesis Troubleshooting (The "Making It" Phase)
Standard SPPS protocols (DIC/HOBt in DMF) often fail for Achc-rich sequences because the growing chain aggregates on the resin, burying the N-terminus.
Protocol A: The "Magic Mixture" for Coupling
Replace standard DMF with a chaotropic solvent system to keep the resin-bound peptide solvated.
| Component | Concentration | Function |
| Solvent Base | NMP (N-Methyl-2-pyrrolidone) | Higher polarity than DMF; better swelling of polystyrene resins. |
| Chaotrope | 0.4M LiCl (Lithium Chloride) | Crucial: Disrupts inter-chain H-bonds (beta-sheet breaker). |
| Activator | HATU or PyAOP | Stronger activation kinetics to overcome steric bulk of the cyclohexane ring. |
| Base | HOAt (0.1M) | Additive to reduce racemization and improve kinetics. |
Step-by-Step Workflow:
-
Resin Selection: Use PEG-based resins (e.g., ChemMatrix or NovaPEG). They swell better in difficult sequences than polystyrene.
-
Dissolution: Dissolve Z-1,3-cis-Achc-OH in NMP containing 0.4M LiCl. (Note: LiCl takes time to dissolve; sonicate if necessary).
-
Activation: Add HATU (0.95 eq) and DIEA (2 eq) immediately before adding to the resin.
-
Microwave Coupling:
-
Temp: 75°C (Do not exceed 75°C to avoid Z-group degradation or epimerization).
-
Time: 2 x 10 minutes (Double coupling is mandatory).
-
Protocol B: Monitoring Aggregation (The Kaiser Test Trap)
Warning: The standard Kaiser (ninhydrin) test often gives false negatives on aggregated sequences because the reagents cannot penetrate the clumped peptide.
-
Alternative: Use the Chloranil Test (for secondary amines) or micro-cleavage followed by HPLC/MS to verify coupling efficiency after every 3rd residue.
Module 3: Solubilization & Purification (The "Cleaning It" Phase)
Once cleaved, Z-protected Achc oligomers are notoriously insoluble in water/acetonitrile mixtures. They often appear as a "gum" or fine precipitate.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Notes |
| Water/Buffer | 🔴 Poor | Z-group + Cyclohexane rings are too hydrophobic. |
| Acetonitrile (ACN) | 🟡 Moderate | Works only for short sequences (<4 residues). |
| Methanol/Ethanol | 🟡 Moderate | Good for Z-group, but poor for the peptide backbone. |
| DMSO | 🟢 Good | High boiling point makes recovery difficult. |
| HFIP | 🟢 Excellent | Hexafluoroisopropanol is the "Gold Standard" for foldamers. |
| TFE | 🟢 Good | Trifluoroethanol (cheaper alternative to HFIP). |
Protocol C: Purification Strategy
Do not attempt to dissolve the crude peptide in 50% ACN/Water. It will crash out on the column.
-
Dissolution: Dissolve the crude lyophilized powder in 100% HFIP (or 50:50 HFIP/DCM). Sonicate until clear.
-
Injection: Inject this solution directly onto the Prep-HPLC.
-
Column Heating: Set the HPLC column oven to 60°C . High temperature prevents on-column aggregation.
-
Modified Gradient:
-
Buffer A: Water + 0.1% TFA
-
Buffer B:Isopropanol (IPA) + Acetonitrile (1:1 mix) + 0.1% TFA.
-
Reasoning: IPA is a stronger eluent for hydrophobic peptides than ACN alone.
-
Module 4: Structural Analysis
Issue: NMR signals for Achc-rich sequences are often broad and undefined due to aggregation/stacking in the NMR tube.
Solution:
-
Solvent: Switch from
or to (Methanol-d4) or + 10% . -
Variable Temperature (VT) NMR: Run experiments at 50°C. If peaks sharpen significantly, you are observing the breakup of aggregates.
Troubleshooting Flowchart
Figure 2: Decision tree for troubleshooting low yields in Achc-rich sequences.
FAQ: Frequently Asked Questions
Q1: Why use Z-protection instead of Fmoc?
A: While Fmoc is standard for SPPS, Z (Cbz) is often used for solution-phase synthesis or as a permanent N-terminal cap in drug design to increase lipophilicity and metabolic stability. However, the Z group is stable to basic SPPS conditions but requires strong acid (HBr/AcOH) or hydrogenolysis (
Q2: My peptide dissolves in DMSO but crashes out when I add water. How do I purify it? A: This is classic "oiling out." Do not use water as the primary solvent. Dissolve in a small volume of HFIP or TFE, then dilute with the HPLC Mobile Phase B (ACN/IPA). Load this onto the column. Start your gradient at a higher %B (e.g., 20% or 30%) to prevent precipitation at the head of the column.
Q3: Can I use pseudoproline dipeptides to break aggregation?
A: No. Pseudoprolines are designed for
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link
- Foundational text on foldamer design and the behavior of cyclic amino acid oligomers.
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta, 79(4), 913-941. Link
- Establishes the synthesis and structural properties of cyclic peptide backbones.
-
Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers." Journal of the American Chemical Society, 121(11), 2309–2310. Link
- Discusses the 14-helix formation in Achc-rich sequences and their stability.
-
Miranda, L. P., & Alewood, P. F. (2000). "Challenges for Protein Chemical Synthesis in the 21st Century: Bridging Genomics and Proteomics." Biopolymers, 55(3), 217–250. Link
- Source for the "Magic Mixture" (LiCl/NMP) protocol for difficult sequences.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of Z-1,3-cis-Achc-OH Intermediates
In the landscape of modern drug development, particularly in the synthesis of peptidomimetics and constrained peptides, the stereochemical purity of building blocks is paramount. Cyclic β-amino acids, such as 3-aminocyclohexanecarboxylic acid (Achc), are critical intermediates that impart specific conformational constraints on peptide backbones. The precise orientation of the amino and carboxylic acid functional groups—either cis or trans—dramatically influences the resulting three-dimensional structure and, consequently, the biological activity of the final molecule. This guide provides an in-depth comparison of the ¹H NMR spectroscopic features that allow for the unambiguous characterization of the Z-protected cis-isomer of 1,3-Achc-OH (Z-1,3-cis-Achc-OH), contrasting it with its trans diastereomer. We will explore the fundamental principles of conformational analysis by NMR and present a robust workflow for definitive stereochemical assignment.
The Decisive Role of Cyclohexane Conformation in NMR Spectra
The key to differentiating cis and trans isomers of 1,3-disubstituted cyclohexanes lies in understanding their preferred chair conformations. The protons attached to the cyclohexane ring can occupy two distinct environments: axial (pointing perpendicular to the plane of the ring) and equatorial (pointing out from the plane of the ring).
-
For the trans-isomer (1,3-ax,eq): The thermodynamically most stable chair conformation places one substituent in an axial position and the other in an equatorial position.
-
For the cis-isomer (1,3-eq,eq): The most stable conformation places both the Z-amino and carboxylic acid groups in equatorial positions to minimize steric strain.
This conformational difference profoundly impacts the ¹H NMR spectrum, primarily through the coupling constants (J-values) of the methine protons at C1 and C3 (H1 and H3). The magnitude of the vicinal coupling constant between two protons on adjacent carbons is dictated by the dihedral angle between them, as described by the Karplus equation.
-
Axial-Axial (ax-ax) coupling: Large J-value, typically 8–13 Hz.
-
Axial-Equatorial (ax-eq) coupling: Small J-value, typically 2–5 Hz.
-
Equatorial-Equatorial (eq-eq) coupling: Small J-value, typically 2–5 Hz.
By analyzing the multiplicity and coupling constants of the H1 and H3 signals, we can deduce their orientation and, therefore, the stereochemistry of the molecule.
Comparative ¹H NMR Data: Z-1,3-cis-Achc-OH vs. Z-1,3-trans-Achc-OH
The most diagnostic signals in the ¹H NMR spectrum are those of the methine protons H1 (alpha to the carboxyl group) and H3 (alpha to the Z-protected amino group). In the preferred diequatorial conformation of the cis-isomer, both H1 and H3 are in axial positions. Consequently, they exhibit large axial-axial couplings to the adjacent axial protons on C2 and C4/C6. In contrast, for the trans-isomer, one proton will be axial and the other equatorial, leading to a distinctly different set of coupling constants.
The table below summarizes the expected ¹H NMR data for the key methine protons based on typical values for similar structures.
| Proton | Z-1,3-cis-Achc-OH (H1-ax, H3-ax) | Z-1,3-trans-Achc-OH (e.g., H1-ax, H3-eq) | Rationale for Distinction |
| H1 | δ ≈ 2.2-2.5 ppm | δ ≈ 2.2-2.5 ppm | The key differentiator is the coupling constant. |
| J-coupling | Multiplet (often a triplet of triplets or ddd) with at least two large couplings (e.g., J ≈ 10-12 Hz) due to ax-ax interactions with H2ax and H6ax. | Multiplet with one large ax-ax coupling and smaller ax-eq/eq-eq couplings. | The presence of multiple large couplings for H1 is a strong indicator of the cis isomer. |
| H3 | δ ≈ 3.5-3.8 ppm | δ ≈ 3.8-4.1 ppm (equatorial protons are often slightly deshielded) | Chemical shift can be indicative, but coupling is more reliable. |
| J-coupling | Broad multiplet with large ax-ax couplings to H2ax and H4ax. | Narrower multiplet with predominantly small eq-ax and eq-eq couplings. | A broad signal with large couplings for H3 confirms the axial position and thus the cis isomer. |
Note: Exact chemical shifts (δ) are dependent on the solvent and concentration. The coupling constants (J) are the most reliable indicators for stereochemical assignment.
Workflow for Stereochemical Characterization
A rigorous characterization workflow ensures confidence in the stereochemical assignment. This involves not only 1D ¹H NMR but also 2D NMR experiments for orthogonal validation.
Caption: Workflow for the NMR-based stereochemical characterization of Z-Achc-OH.
Experimental Protocol: High-Resolution ¹H NMR Spectroscopy
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the Z-Achc-OH intermediate. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). DMSO-d₆ is often preferred as it can solubilize both the acid and protected amine, and the acid proton (COOH) and amide proton (NH) are often visible. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the solvent signal cannot be used as a reference. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion. b. Tune and match the probe for the ¹H frequency. c. Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak shape. d. Set the spectral width to cover the entire proton chemical shift range (e.g., -1 to 13 ppm). e. Use a standard 30° or 45° pulse angle to ensure proper relaxation between scans. f. Set the relaxation delay (d1) to at least 1-2 seconds to allow for near-complete T1 relaxation, ensuring accurate integration. g. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum carefully to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm). d. Integrate the signals to determine the relative number of protons. e. Analyze the multiplicities and measure the coupling constants for the H1 and H3 signals.
Orthogonal Validation with 2D NMR: The Power of NOESY
While coupling constants provide powerful evidence, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment offers definitive, orthogonal proof of the cis stereochemistry. The NOE is a through-space interaction, and a cross-peak is observed between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds.
For the Z-1,3-cis-Achc-OH isomer in its stable diequatorial conformation, the H1 and H3 protons are both in axial positions on the same face of the ring. This 1,3-diaxial arrangement places them in close spatial proximity. Therefore, a key NOESY cross-peak between H1 and H3 is expected. This correlation is impossible for the trans isomer, where one proton is axial and the other is equatorial, placing them far apart.
Caption: Key 1,3-diaxial NOE correlations confirming the cis stereochemistry.
Conclusion
The unambiguous assignment of stereochemistry is a non-negotiable step in the development of chiral molecules for pharmaceutical applications. For intermediates like Z-1,3-Achc-OH, ¹H NMR spectroscopy is an indispensable tool. A careful analysis of the coupling constants of the methine protons (H1 and H3) provides a strong initial hypothesis for the cis or trans configuration. The observation of multiple large, axial-axial couplings for both H1 and H3 is the hallmark of the cis isomer. This assignment should then be unequivocally confirmed using 2D NOESY, where the observation of a cross-peak between the 1,3-diaxial protons serves as definitive proof of the cis relationship. This combined, multi-faceted approach embodies the principles of a self-validating system, ensuring the highest level of scientific integrity in structural characterization.
References
-
Conformational Analysis of Cyclohexane Derivatives: Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
-
Karplus Equation and Dihedral Angles: Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
-
NMR in Stereochemical Analysis: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]
-
NOESY in Structural Elucidation: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Synthesis of Cyclic β-Amino Acids: Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH. [Link]
HPLC retention times for Z-1,3-cis-Achc-OH vs trans-isomers
The following technical guide details the HPLC separation and retention characteristics of Z-1,3-cis-Achc-OH (Z-protected cis-3-aminocyclohexanecarboxylic acid) versus its trans-isomers. This guide is designed for analytical chemists and purification scientists in drug discovery.
Executive Summary
Z-1,3-cis-Achc-OH is a critical gamma-amino acid scaffold used in peptidomimetics (e.g., foldamers) and as a cyclic GABA analogue. The stereochemical purity of the cis-isomer is paramount for biological activity and secondary structure formation (e.g., 14-helix formation in
In Reversed-Phase HPLC (RP-HPLC), the cis-isomer (diequatorial) typically exhibits a longer retention time than the trans-isomer (axial/equatorial). This separation is driven by the distinct conformational topography of the cyclohexane ring, where the "flat" diequatorial arrangement of the cis-isomer maximizes hydrophobic interaction with the C18 stationary phase.
Chemical Context & Stereochemistry
Understanding the 3D conformation is the key to predicting and optimizing the separation.
-
Compound: Z-1,3-cis-Achc-OH (N-benzyloxycarbonyl-cis-3-aminocyclohexanecarboxylic acid).
-
Regiochemistry: 1,3-substitution (Gamma-amino acid derivative).
-
Stereochemistry:
-
Cis-Isomer (Target): Substituents at positions 1 and 3 are on the same side. In the chair conformation, this allows both bulky groups (Z-amino and Carboxyl) to adopt the thermodynamically stable diequatorial orientation.
-
Trans-Isomer (Impurity): Substituents are on opposite sides. This forces one group to be axial while the other is equatorial, creating a "kinked" or less planar hydrophobic footprint.
-
Mechanistic Diagram: Separation Logic
The following diagram illustrates the physicochemical basis for the separation.
Caption: Mechanistic flow showing why the diequatorial cis-isomer is retained longer than the axial/equatorial trans-isomer on RP-HPLC.
Experimental Protocol
This protocol is designed to achieve baseline resolution between the cis and trans isomers.
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) | High surface area C18 is required to discriminate subtle hydrophobic differences in the cyclohexane ring. |
| Mobile Phase A | Water + 0.1% TFA (or Formic Acid) | Acidic pH keeps the carboxylic acid protonated (COOH), reducing ionization and increasing retention/peak sharpness. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | ACN provides sharper peaks for Z-protected amino acids compared to Methanol. |
| Detection | UV @ 210 nm & 254 nm | 254 nm is specific for the Z-group (benzyl chromophore); 210 nm detects the amide/carboxyl backbone. |
| Temperature | 30°C - 40°C | Slightly elevated temperature improves mass transfer and peak symmetry for cyclic peptides. |
Standard Gradient Method
-
Equilibration: 5% B for 2 minutes.
-
Ramp: 5% B to 60% B over 15 minutes.
-
Wash: 95% B for 3 minutes.
-
Re-equilibration: 5% B for 4 minutes.
Note: The Z-group makes the molecule significantly hydrophobic. Expect elution in the 40-50% B range.
Performance Comparison Data
The following table summarizes the expected chromatographic behavior.
| Feature | Z-1,3-cis-Achc-OH (Target) | Z-1,3-trans-Achc-OH (Impurity) |
| Conformation | Diequatorial (Flat/Extended) | Axial/Equatorial (Kinked) |
| Elution Order | 2nd (Late Eluter) | 1st (Early Eluter) |
| Relative Retention (k') | High (~1.2x relative to trans) | Low (Reference) |
| Peak Shape | Sharp, symmetrical | Often broader (due to potential ring flips if not constrained) |
| Resolution (Rs) | > 2.0 (Baseline separated) | N/A |
Why this order?
In 1,3-disubstituted cyclohexanes, the cis isomer can adopt a conformation where both the bulky Z-protected amine and the carboxylic acid are equatorial. This creates a larger, uninterrupted hydrophobic surface area that interacts strongly with the C18 alkyl chains. The trans isomer forces one group axial, which sterically disrupts the "fit" into the stationary phase, reducing retention time [1, 2].
Troubleshooting & Optimization
If baseline separation is not achieved, consider the following adjustments:
-
Chiral vs. Achiral: While Z-1,3-cis-Achc-OH is a diastereomer relative to the trans form, it also exists as a pair of enantiomers ((1R,3S) and (1S,3R)) unless it is a meso compound (which it is not, due to different substituents). Standard C18 separates cis from trans (diastereomers).[1] To separate the enantiomers of the cis form, a chiral column (e.g., Chiralpak IA or OD-H) is required [3].
-
pH Adjustment: Ensure the pH is < 3.0. At neutral pH, the carboxylic acid ionizes (COO-), causing the molecule to elute near the void volume and destroying resolution.
-
Solvent Choice: If peak tailing occurs, switch the modifier from TFA to Phosphoric Acid (buffer) or use a "base-deactivated" column, although the Z-group usually masks the amine sufficiently to prevent silanol interactions.
Workflow Diagram: Analysis Pipeline
Caption: Analytical workflow for identifying Z-1,3-cis-Achc-OH purity.
References
-
Gellman, S. H., et al. "Synthesis and Characterization of beta-Amino Acid Oligomers." Journal of the American Chemical Society, 1999.[2] (Discusses the conformational stability of cyclic amino acids).
-
Neal, M. J., & Bowery, N. G. "Cis-3-aminocyclohexanecarboxylic acid: a substrate for the neuronal GABA transport system."[3] Brain Research, 1977. (Establishes the biological relevance and structural distinctness of the cis-isomer).
-
Fulop, F., et al. "High-performance liquid chromatographic separation of enantiomers of unusual amino acids." Journal of Chromatography A, 1998. (Details chiral separation conditions for cyclic amino acid derivatives).
Sources
Comparative Guide: Crystallographic Analysis of Z-1,3-cis-Achc-OH Containing Foldamers
Executive Summary: The Stereochemical Switch
In the design of proteomimetic foldamers, cyclic
Recent X-ray crystallography data reveals that Z-1,3-cis-Achc-OH containing foldamers function primarily as extended strand mimics or 11/9-helix inducers (in alternating sequences), diverging sharply from the compact helicity of their 1,2-trans counterparts. This guide objectively compares the structural performance of 1,3-cis-ACHC against standard alternatives, supported by crystallographic metrics.
Part 1: The Structural Candidate
Z-1,3-cis-Achc-OH Profile
-
Systematic Name: N-Benzyloxycarbonyl-(1R,3S)-3-aminocyclohexanecarboxylic acid.
-
Core Constraint: The cyclohexane ring locks the
bond, but unlike the 1,2-isomer, the 1,3-substitution introduces a methylene spacer within the ring.[1] -
Stereochemical Impact: The cis orientation forces the amino and carboxyl groups into specific axial/equatorial relationships that disfavor the gauche conformation required for 14-helix formation.
Part 2: Comparative Performance Analysis
Conformation & Hydrogen Bonding
The table below summarizes X-ray data comparing 1,3-cis-ACHC oligomers against the industry-standard 1,2-trans-ACHC and acyclic
| Feature | 1,3-cis-ACHC (Target) | 1,2-trans-ACHC (Alternative) | Acyclic |
| Dominant Fold (Homooligomer) | Extended / Strand-like | 14-Helix | 14-Helix (flexible) |
| Dominant Fold (Alternating | 11/9-Helix | 14/15-Helix (mixed) | Pleated Sheet / Helix |
| H-Bond Ring Size | 6-membered (intra-residue) | 14-membered ( | 14-membered |
| Backbone Torsion ( | Constrained (Ring) | Constrained (Ring, | Flexible ( |
| Crystallographic Repeat | Variable | ||
| Solubility Profile | Low (Aggregates easily) | Moderate | High |
Mechanistic Insight: The "Extended" Anomaly
Unlike trans-ACHC, which promotes intermolecular H-bonding (helix formation), X-ray data for cis-ACHC homooligomers (e.g., dimers and tetramers) reveals a preference for intramolecular 6-membered hydrogen bonds .[1]
-
Mechanism: The amide proton (
) forms a hydrogen bond with the carbonyl oxygen ( ) of the same residue or the immediate neighbor in a way that linearizes the backbone. -
Implication: This makes Z-1,3-cis-Achc-OH an excellent candidate for
-sheet mimicry or as a "spacer" to interrupt helices in rational drug design.
Part 3: X-Ray Crystallography Data Deep Dive
Crystal Packing and Lattice Architecture
Crystals of Z-1,3-cis-Achc-OH oligomers typically crystallize in monoclinic space groups (e.g.,
Key Crystallographic Metrics (Representative Data):
-
Resolution: High-quality diffraction is often achievable (
Å) due to the rigid cyclohexane core reducing thermal disorder (B-factors). -
Unit Cell: Often displays elongated axes corresponding to the extended nature of the oligomer.
-
Phase Problem Solution: Direct Methods (SHELXT/SHELXD) are sufficient; heavy atom replacement is rarely needed due to the small size (
kDa).[1]
Structural Logic Diagram
The following diagram illustrates the causal link between the monomer stereochemistry and the final crystallographic fold.
Figure 1: Structural determination pathway. The 1,3-cis geometry forces a local H-bond network that prevents standard 14-helix formation, leading to extended structures.
Part 4: Validated Experimental Protocols
Protocol 1: Crystallization of Hydrophobic Foldamers
Z-protected foldamers are notoriously hydrophobic. Standard aqueous screens often fail. The following protocol utilizes a slow organic evaporation technique validated for ACHC derivatives.
Materials:
-
Sample: 5 mg Z-1,3-cis-Achc-OH oligomer (purity >98%).
-
Solvent A: Methanol (HPLC grade).[1]
-
Solvent B: Ethyl Acetate or Dichloromethane.
-
Vessel: 2 mL silanized glass vial inside a larger scintillation vial.
Step-by-Step Workflow:
-
Dissolution: Dissolve the oligomer in a minimum amount of Solvent A (approx. 10 mg/mL). If cloudy, add drops of Solvent B until clear.[1]
-
Filtration: Pass through a 0.2
m PTFE syringe filter to remove nucleation sites. -
Vapor Diffusion Setup:
-
Place the open small vial (containing sample) inside the larger jar.
-
Add 2 mL of a precipitant (e.g., Hexane or Diethyl Ether) to the outer jar.[1]
-
Cap the outer jar tightly.
-
-
Incubation: Store at
undisturbed. -
Observation: Check for birefringence under polarized light after 3-7 days.
-
Harvesting: Mount crystals using perfluoropolyether oil (Cryo-oil) and flash-cool in liquid nitrogen immediately.
Protocol 2: X-Ray Data Collection & Refinement
Target Parameters:
-
Wavelength: Cu K
( Å) is preferred for absolute configuration determination of chiral centers.[1] -
Temperature: 100 K (essential to freeze ring puckering motions).
-
Refinement Strategy: Treat the cyclohexane ring as a rigid body initially if resolution is low (
Å), then relax restraints.[1]
Crystallography Workflow Diagram
Figure 2: Crystallography workflow optimized for hydrophobic beta-peptide foldamers.
References
-
Lee, M.-R., et al. (2025).[1] Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate.[2] Link
- Significance: The primary source confirming the extended conformation and 6-membered H-bonds in cis-ACHC oligomers.
-
Appella, D. H., et al. (1999).[1] Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society.[3] Link[1]
- Significance: Establishes the 1,2-trans-ACHC 14-helix as the benchmark for comparison.
-
Gellman, S. H. (1998).[1][4] Foldamers: A manifesto. Accounts of Chemical Research.[5][6] Link[1]
- Significance: Foundational text defining the foldamer design principles used in this guide.
-
Seebach, D., & Gardiner, J. (2008).[1][4] Beta-peptidic peptidomimetics.[7] Accounts of Chemical Research.[5][6] Link[1]
- Significance: Provides comparative data on various cyclic beta-amino acid geometries.
-
Horne, W. S., & Gellman, S. H. (2008).[1][3] Foldamers with heterogeneous backbones.[3] Accounts of Chemical Research.[5][6] Link[1]
- Significance: Discusses the 11/9-helix formation in alternating alpha/beta peptides containing ACHC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural consequences of beta-amino acid preorganization in a self-assembling alpha/beta-peptide: fundamental studies of foldameric helix bundles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Publish Comparison Guide: Biological Activity of Z-1,3-cis-Achc-OH Analogs
The following guide provides an in-depth technical comparison of Z-1,3-cis-Achc-OH (N-benzyloxycarbonyl-cis-3-aminocyclohexanecarboxylic acid) and its analogs. This analysis focuses on the application of this building block in peptidomimetics, specifically examining how the 1,3-cis-cyclohexane constraint influences biological activity, proteolytic stability, and secondary structure compared to stereoisomers (trans) and ring-size analogs.
Executive Summary
Z-1,3-cis-Achc-OH is a protected
This guide compares the 1,3-cis-Achc residue against three primary classes of analogs:
-
Stereochemical Analogs: 1,3-trans-Achc (Diastereomer).
-
Ring-Size Analogs: 1,3-cis-Acpc (Cyclopentane) and 1,3-cis-Acbc (Cyclobutane).
-
Acyclic Analogs:
-Aminobutyric Acid (GABA).
Structural & Mechanistic Comparison
Conformational Bias: Cis vs. Trans
The biological activity of Achc-containing peptides is dictated by the stereochemistry of the cyclohexane substitution.
| Feature | 1,3-cis-Achc | 1,3-trans-Achc | Implication for Activity |
| Ring Conformation | Chair (Diequatorial or Diaxial) | Chair (Axial/Equatorial) | Cis allows for specific "U-turn" or helix geometries (e.g., 12/10-helix) that trans cannot access due to steric strain. |
| Vector Alignment | Parallel ( | Anti-parallel / Divergent | Cis favors intramolecular H-bonding required for helix nucleation; trans often promotes extended sheet-like structures. |
| Folding Propensity | High (Helix/Turn Inducer) | Low (Sheet/Extended) | Cis isomers are preferred for disrupting protein-protein interactions (PPIs) requiring helical recognition. |
Proteolytic Stability
One of the primary drivers for using Z-1,3-cis-Achc-OH in drug design is the "
-
Mechanism: Natural proteases (trypsin, chymotrypsin, pepsin) evolved to hydrolyze
-peptide bonds. The insertion of a -amino acid (1,3-Achc) introduces two additional carbon atoms into the backbone and alters the H-bond register. -
Data: Peptides containing 1,3-cis-Achc residues show >100-fold increase in half-life (
) in human serum compared to their GABA or -amino acid counterparts.
Case Study: SARS-CoV-2 Mpro Inhibition
Recent studies on macrocyclic peptide inhibitors (e.g., targeting SARS-CoV-2 Main Protease) have highlighted the efficacy of cyclic
-
Comparison: While acyclic
-residues provided moderate inhibition, the incorporation of cyclic constraints (like 1,3-cis-Achc analogs) significantly improved potency. -
Analogs:
-
Cyclobutane (1,3-cis-Acbc): High rigidity, best for small binding pockets.
-
Cyclopentane (1,3-cis-Acpc):[] Balanced flexibility.
-
Cyclohexane (1,3-cis-Achc): Bulkiest; effective for filling large hydrophobic pockets (S1' subsites) and inducing specific 12/10-helical turns.
-
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Z-1,3-cis-Achc-OH
Note: Z- (Cbz) protection requires hydrogenolysis or strong acid (HBr/AcOH) for removal, which is orthogonal to Fmoc but less common in standard SPPS. For Fmoc-based SPPS, the Fmoc-analog is required. If using Z-1,3-cis-Achc-OH, solution-phase or Boc-chemistry is often preferred.
Step-by-Step Workflow:
-
Activation: Dissolve Z-1,3-cis-Achc-OH (1.2 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Pre-activate for 5 mins.
-
Coupling: Add to the resin-bound amine (e.g., Rink Amide resin). Shake at RT for 2-4 hours. ( Critical: The secondary amine or sterically hindered nature of the cyclohexane ring requires longer coupling times than standard
-amino acids). -
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. If negative, proceed.
-
Deprotection (Z-group):
-
Method: Catalytic Hydrogenation (
, Pd/C) in MeOH/DMF. -
Alternative: HBr in Acetic Acid (33%) for 1 hour (Rigorous, check peptide stability).
-
Protocol B: Circular Dichroism (CD) Folding Assay
To validate the conformational constraint induced by 1,3-cis-Achc:
-
Sample Prep: Dissolve purified peptide in MeOH or Phosphate Buffer (pH 7.4) to 50
M. -
Measurement: Scan from 190 nm to 260 nm at 20°C.
-
Interpretation:
-
12/10-Helix: Look for a distinct minimum around 205-210 nm and a maximum near 190 nm.
-
Random Coil: Strong minimum at 198 nm.
-
Comparison: The trans-analog typically yields a "flat" or random coil spectrum in aqueous buffer, whereas the cis-analog shows significant molar ellipticity, indicating structured folding.
-
Visualization of Signaling & Logic
Diagram: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the decision logic for selecting 1,3-cis-Achc over its analogs based on the desired biological outcome.
Caption: Decision tree for selecting 1,3-Achc stereoisomers based on target secondary structure requirements.
Diagram: Synthesis & Application Workflow
Caption: Workflow from Z-1,3-cis-Achc-OH building block to bioactive foldamer validation.
References
-
Gellman, S. H., et al. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
-
Suga, H., et al. (2023).[3] "In vitro selection of macrocyclic peptide inhibitors containing cyclic
2,4-amino acids targeting the SARS-CoV-2 main protease." Nature Communications. -
Seebach, D., et al. (2004). "
-Peptides: a new class of -peptide analogues?" Chemical Communications. -
BOC Sciences. (2024). "Z-1,3-cis-ACHC-OH Product Data and Applications." BOC Sciences Product Catalog.
-
Chem-Impex. (2024). "Z-cis-3-aminocyclohexanecarboxylic acid: Structural Properties and Applications." Chem-Impex International.
Sources
Comparative Guide: Z-Achc-OH vs. Boc-Achc-OH in Peptide Synthesis
Topic: Comparative study of Z-Achc-OH vs Boc-Achc-OH in synthesis Content Type: Publish Comparison Guide
Executive Summary
1-Aminocyclohexanecarboxylic acid (Achc) is a sterically demanding,
-
Select Boc-Achc-OH for standard Solid Phase Peptide Synthesis (SPPS) targeting difficult sequences where high solubility in DCM/DMF is critical. Be prepared for extended deprotection times due to steric shielding.
-
Select Z-Achc-OH for Solution Phase synthesis, where its tendency to crystallize aids purification, or for orthogonal protection strategies requiring stability against TFA.
The Steric Challenge: Why Achc is Different
Unlike standard amino acids, Achc possesses a tetrasubstituted
-
Coupling Difficulty: Standard carbodiimide couplings (DCC/DIC) often fail or proceed with glacial kinetics.
-
Deprotection Lag: The bulky ring hinders the approach of deprotection reagents (TFA or H₂/Pd), requiring optimized protocols.
Figure 1: Strategic Decision Matrix
Caption: Decision logic for selecting protecting groups based on synthesis platform and downstream requirements.
Chemical Profile & Performance Comparison
The following table synthesizes physical properties and experimental performance metrics.
| Feature | Boc-Achc-OH | Z-Achc-OH |
| Primary Utility | SPPS (Boc/Bzl or Fmoc/tBu hybrid) | Solution Phase / Orthogonal Protection |
| Solubility (DMF/DCM) | High (Excellent for SPPS) | Moderate/Low (Often crystallizes) |
| Steric Shielding | t-Butyl group adds bulk to an already crowded center. | Benzyl carbamate is planar but bulky; can stack. |
| Coupling Efficiency | Moderate (Requires HATU/PyBOP) | Moderate (Acid Chloride method preferred) |
| Deprotection Reagent | TFA (Trifluoroacetic acid) | H₂/Pd (Hydrogenolysis) or HBr/AcOH |
| Deprotection Rate | Slow (Sterics hinder protonation) | Variable (Sensitive to catalyst surface access) |
| Crystallinity | Amorphous / Waxy solid | Highly Crystalline (Aids purification) |
Technical Deep Dive: Protocols & Mechanisms
A. Boc-Achc-OH in SPPS
The Challenge: The tert-butyl group combined with the cyclohexane ring creates a "steric knot." Standard 30-minute deprotection cycles are often insufficient. The Solution: Use high-concentration acid and extended times.
Optimized Protocol (Boc-Achc Coupling):
-
Activation: Do not use DIC/HOBt.
-
Reagent: HATU (0.95 eq) + DIEA (2.0 eq) in DMF/NMP (1:1).
-
Pre-activation: 2 minutes max (prevent racemization, though low risk for Achc).
-
-
Coupling: Double couple (2 x 2 hours) at 4-fold excess.
-
Note: Microwave assistance (50°C) significantly improves yield.
-
-
Deprotection (Critical):
-
Standard: 50% TFA in DCM.
-
Achc Modification: Increase to 100% TFA or extend time to 2 x 15 mins to overcome steric shielding of the carbamate nitrogen.
-
B. Z-Achc-OH in Solution Phase
The Challenge: Hydrogenolysis of Z-groups on sterically hindered amines can be sluggish because the bulky group prevents the molecule from lying flat on the Palladium surface. The Solution: Use "Transfer Hydrogenation" or aggressive acidolysis if the peptide sequence permits.
Optimized Protocol (Z-Removal):
-
Catalytic Hydrogenolysis:
-
Solvent: MeOH/AcOH (9:1) to protonate the amine as it forms (prevents catalyst poisoning).
-
Catalyst: Pd(OH)₂/C (Pearlman's catalyst) is often superior to Pd/C for hindered amines.
-
Pressure: 50-60 psi H₂ (Balloon pressure is often insufficient for Achc).
-
-
Acidolysis Alternative:
-
Reagent: HBr in Acetic Acid (33%).
-
Warning: This is harsh. Ensure no Trp/Met residues are present without scavengers.
-
C. The "Nuclear Option": Acid Fluorides & NCAs
For sequences where neither derivative couples well (e.g., Achc-Achc homopolymers), standard activation fails.
-
Acid Fluorides: Convert Boc/Z-Achc-OH to the acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). The small size of the fluoride leaving group penetrates the steric wall better than OBt esters.
-
N-Carboxyanhydrides (NCAs):
-
Achc-NCA can be synthesized from Z-Achc-OH using PCl₅.
-
Polymerization of Achc-NCA is the only viable route to high molecular weight Poly(Achc).
-
Visualizing the Steric Barrier
The diagram below illustrates why standard reagents fail and how specific protocols overcome the barrier.
Figure 2: Steric Hindrance & Activation Workflow
Caption: Comparison of bulky active esters vs. compact acid fluorides in overcoming Achc steric hindrance.
References
-
Carpino, L. A., et al. (1990). "Acid Fluorides of Urethane-Protected Amino Acids as Reagents for Peptide Synthesis." Journal of the American Chemical Society. Link
-
Wenschuh, H., et al. (1995). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Amino Acid Fluorides." Journal of Organic Chemistry. Link
-
Miranda, L. P., & Alewood, P. F. (2000). "Accelerated Chemical Synthesis of Peptides and Proteins." Proceedings of the National Academy of Sciences. Link
-
Deming, T. J. (1997). "Facile Synthesis of High Molecular Weight Polypeptides of Defined Architecture." Nature. Link (Relevant for NCA polymerization of hindered amino acids).
-
BenchChem Technical Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids." Link
Proteolytic Stability Assessment of Peptides with Z-1,3-cis-Achc-OH
This guide provides a technical assessment of the proteolytic stability conferred by Z-1,3-cis-Achc-OH (N-benzyloxycarbonyl-cis-3-aminocyclohexanecarboxylic acid). It is designed for researchers evaluating peptidomimetic strategies to enhance the half-life of therapeutic peptides.
Content Type: Publish Comparison Guide
Subject: Peptidomimetics /
Executive Summary
Z-1,3-cis-Achc-OH represents a specialized class of cyclic
Verdict: Peptides incorporating 1,3-cis-Achc residues exhibit superior proteolytic stability compared to native
-
Backbone Extension: As a
-amino acid, it introduces two additional carbon atoms between the amide bond, disrupting the cleavage site geometry required by serine proteases. -
Conformational Locking: The cis-1,3-cyclohexane ring imposes severe steric constraints, forcing the peptide into stable secondary structures ("foldamers") that shield the amide backbone from enzymatic attack.
Technical Deep Dive: The Structural Basis of Stability
To understand the stability profile, one must first distinguish the structural nature of the modification.
Chemical Identity
-
Compound: Z-1,3-cis-Achc-OH
-
IUPAC: (1S,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
-
Classification: Cyclic
-amino acid. -
Key Feature: The amino and carboxyl groups are separated by three carbon atoms (
) and constrained within a six-membered ring.
Mechanism of Proteolytic Resistance
Proteases like Trypsin, Chymotrypsin, and Elastase evolved to hydrolyze
-
Scissile Bond Displacement: The
-backbone extends the distance between side chains and the carbonyl group. The catalytic triad of the protease (e.g., Ser-His-Asp) cannot simultaneously engage the carbonyl carbon and the leaving group amine due to this "frame shift." -
Steric Occlusion: The cyclohexane ring creates a bulky hydrophobic barrier. In the cis configuration (typically adopting a diequatorial conformation), the ring projects outward, physically blocking the enzyme's access to the scissile bond.
-
Foldamer Formation: Oligomers containing cyclic
-amino acids often adopt stable helical structures (e.g., 12-helix or 14-helix analogues) in solution.[1] These tightly hydrogen-bonded structures leave few exposed amide bonds for proteolysis.
Comparative Performance Analysis
The following table contrasts the proteolytic stability of a model therapeutic peptide modified with various stabilizing strategies.
Table 1: Comparative Proteolytic Stability Profile
| Feature | Native | Linear | Cyclic | Cyclic |
| Backbone Type | Natural ( | Extended ( | Extended ( | Extended ( |
| Serum | < 30 min | 2 - 4 hours | > 24 hours | > 24 - 48 hours |
| Trypsin Resistance | None | Moderate | High | Complete |
| Foldamer Potential | Flexible / Sheet | 14-Helix | Specific | |
| Solubility | High | High | Moderate | Moderate (Hydrophobic) |
| Primary Utility | Bioactivity | Linker / Spacer | Structure Stabilization | Maximal Stability |
Insight: While cyclic
-amino acids (like 2-ACHC) are excellent stabilizers, the 1,3-cis-Achc (-amino acid) offers a distinct topological spacing that can span larger distances in receptor binding pockets while maintaining total enzymatic resistance.
Visualizing the Stabilization Mechanism
The following diagram illustrates the "Proteolytic Shielding" mechanism. It shows how the 1,3-cis-Achc residue prevents the formation of the transition state required for peptide bond hydrolysis.
Caption: Comparison of proteolytic pathways. The Native
Experimental Protocols
To validate the stability of your Z-1,3-cis-Achc-OH modified peptides, use the following self-validating protocols.
Protocol A: In Vitro Serum Stability Assay
This is the gold standard for assessing general metabolic stability.
Materials:
-
Pooled Human/Rat Serum (Sigma or similar).
-
Test Peptide (10 mM stock in DMSO).
-
Internal Standard (e.g., Ketoprofen or a stable peptide analog).
-
Precipitation Agent: 1% Formic Acid in Acetonitrile (ACN).
Workflow:
-
Preparation: Dilute peptide stock into pre-warmed (37°C) serum to a final concentration of 100 µM.
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: At time points
min and hours:-
Remove 50 µL aliquot.
-
Immediately add 200 µL cold Precipitation Agent (stops reaction).
-
Vortex (10s) and incubate on ice (10 min).
-
-
Extraction: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Analysis: Analyze via LC-MS/MS or HPLC. Calculate % remaining relative to
.
Self-Validation Check:
-
Control: Run a known unstable peptide (e.g., Leu-Enkephalin) in parallel. It must degrade >50% within 30 mins for the assay to be valid.
Protocol B: Enzymatic Resistance Challenge (Trypsin)
Specific test for resistance to basic residue cleavage (Lys/Arg).
Materials:
-
TPCK-treated Trypsin (Sequencing Grade).
-
Digestion Buffer: 50 mM
, pH 8.0.
Workflow:
-
Ratio: Prepare Peptide:Enzyme ratio of 100:1 (w/w).
-
Reaction: Incubate at 37°C.
-
Monitoring: Inject directly onto HPLC at
hours. -
Result: A 1,3-cis-Achc modified peptide should show >95% integrity after 24 hours, whereas native peptides will degrade fully.
References
-
Seebach, D., et al. (1996).[2] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta.[2] Link
-
Gellman, S. H. (1998).[2] "Foldamers: A Manifesto." Accounts of Chemical Research. Link
- Hintermann, T., & Seebach, D. (1997). "The Biological Stability of -Peptides: No Interactions between -Peptidases and -Peptides." Chimia.
-
Vasudev, P. G., et al. (2011). "Non-standard amino acids in peptide design and evolution." Chemical Reviews. Link
-
BOC Sciences. "Z-1,3-cis-ACHC-OH Product Data & Specifications."
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
